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Cephalexin Hydrate

Cat. No.: B1140772
CAS No.: 1212823-95-4
M. Wt: 347.39
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Description

Overview of Cephalosporin (B10832234) Class Chemistry

The cephalosporins are a major class of β-lactam antibiotics, sharing a fundamental structural motif with penicillins. wikipedia.orgwikipedia.org The core of a cephalosporin molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a bicyclic system: a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. wikipedia.orgijesir.orgslideshare.net This core structure is a key determinant of their antibacterial activity. wikipedia.org

The mechanism of action for cephalosporins involves the inhibition of bacterial cell wall synthesis. wikipedia.orgontosight.aimedkoo.com Specifically, they target and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. wikipedia.orgontosight.aimedchemexpress.com This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. wikipedia.orgontosight.ai

The diversity within the cephalosporin class arises from modifications at two primary positions on the 7-ACA core. wikipedia.org Alterations to the side chain at the 7-position of the β-lactam ring primarily influence the antibacterial spectrum and potency. wikipedia.org Modifications at the 3-position of the dihydrothiazine ring can affect the compound's pharmacokinetic properties. wikipedia.org These chemical modifications have led to the classification of cephalosporins into different "generations," each with a distinct spectrum of activity. wikipedia.orgijesir.orgslideshare.net

Historical Context of Cephalexin (B21000) Hydrate (B1144303) Discovery and Chemical Significance

The journey of cephalosporins began in 1945 when Giuseppe Brotzu, an Italian pharmacologist, discovered the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum) in a sewage outfall off the coast of Sardinia. wikipedia.orgijesir.orgslideshare.net He observed that crude filtrates from this fungus exhibited antibacterial activity. wikipedia.orgijesir.org Subsequent research led to the isolation of Cephalosporin C, the first compound identified in this class. wikipedia.orgijesir.org

A significant breakthrough was the isolation of the 7-aminocephalosporanic acid (7-ACA) nucleus, which paved the way for the creation of numerous semi-synthetic derivatives. ijesir.orgauctoresonline.org Cephalexin itself was developed in 1967 and first marketed in 1969. ebi.ac.uk As a first-generation cephalosporin, it represented a significant advancement, offering activity against a range of gram-positive and some gram-negative bacteria. nih.govebi.ac.ukmedkoo.com

The chemical synthesis of cephalexin can be achieved through various methods, including enzymatic synthesis. google.comnih.govgoogle.com One common approach involves the enzymatic acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a derivative of D-phenylglycine. nih.govrsc.org This process highlights the modular nature of cephalosporin synthesis, allowing for the introduction of different side chains to modify the compound's properties.

Structural Features and Chemical Nomenclature of Cephalexin Hydrate

The chemical structure of cephalexin is characterized by the core cephem skeleton with specific substituents. nih.gov At the 7-position of the β-lactam ring, it possesses a (2R)-2-amino-2-phenylacetamido group. nih.gov At the 3-position of the dihydrothiazine ring, there is a methyl group. nih.govwikipedia.org The presence of the α-amino group on the acyl side chain contributes to its stability in acidic conditions. chemicalbook.com

The systematic chemical name for cephalexin is (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.govusbio.net Cephalexin is a zwitterion, containing both a basic amino group and an acidic carboxylic acid group. medicines.org.au

Below is a table summarizing key chemical identifiers for this compound.

IdentifierValue
Molecular Formula C16H17N3O4S·xH2O usbio.net
Molecular Weight (Anhydrous) 347.39 g/mol usbio.net
CAS Number (Anhydrous) 15686-71-2 usbio.net
CAS Number (Monohydrate) 23325-78-2 usbio.net
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid nih.gov

Hydration States and Their Chemical Relevance

Cephalexin commonly exists in a hydrated form, with the monohydrate being a prevalent crystalline form. drugbank.commedicines.org.au The presence of water molecules within the crystal lattice can significantly influence the physicochemical properties of the compound, including its stability and solubility. rsc.org

The crystal structure of cephalexin monohydrate has been determined, revealing a complex network of hydrogen bonds. cambridge.org These interactions involve the cephalexin molecules and the water molecules, creating distinct layers within the crystal structure. cambridge.org The arrangement of molecules in the monohydrate differs from that of the dihydrate, resulting in different powder X-ray diffraction patterns. cambridge.org

The solubility of cephalexin is an important factor, and it is generally described as slightly soluble in water. ontosight.aimedicines.org.au The hydrated forms, however, can exhibit different solubility profiles compared to the anhydrous form. rsc.org For instance, the formation of salts of cephalexin, which are often hydrated, has been shown to improve aqueous solubility. rsc.org The degree of hydration can also affect the measured molecular weight of a given sample. medkoo.com

Below is a data table outlining some of the physical and chemical properties of this compound.

PropertyValue/Description
Appearance White to off-white crystalline solid usbio.netmedicines.org.au
Melting Point >161°C (decomposes) usbio.net
Solubility Slightly soluble in water, methanol (B129727), and DMSO ontosight.aiusbio.net
pKa (Acidic) ~3.26 rsc.org
pKa (Basic) ~7.23 rsc.org
Isoelectric Point Approximately 4.5 to 5 in water medicines.org.au

Properties

CAS No.

1212823-95-4

Molecular Formula

C₁₆H₁₇N₃O₄S

Molecular Weight

347.39

Synonyms

(6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Alcephin;  Alsporin;  Cefablan;  Cefadal;  Cefadin;  Taicelexin;  Tepaxin

Origin of Product

United States

Synthesis and Manufacturing Chemistry of Cephalexin Hydrate

Chemical Synthesis Routes

Conventional chemical synthesis of Cephalexin (B21000) involves the acylation of the 7-amino group of the cephalosporin (B10832234) nucleus with an activated derivative of D-phenylglycine. google.com This process often requires the use of protecting groups and hazardous reagents, leading to significant waste generation. google.commdpi.com

The traditional chemical synthesis of cephalexin is a multi-step process. researchgate.net A common method involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with an activated form of D-phenylglycine, such as D-phenylglycyl chloride hydrochloride. google.com To prevent unwanted side reactions, the amino and carboxyl groups of the reactants that are not participating in the main reaction are often protected. For instance, the 7-ADCA can be silylated before the acylation step. google.com

The reaction is typically carried out in an organic solvent like dichloromethane (B109758) or dimethylformamide at low temperatures. google.comgoogle.com The process necessitates several separation and purification steps to achieve the desired purity for pharmaceutical use, which can make the process less economically viable on an industrial scale. google.com Another approach involves the expansion of a penicillin sulfoxide (B87167) ester ring structure to the cephalosporin ring structure, using a p-nitrobenzyl ester to improve yield and processing ease. google.com

The two primary building blocks for cephalexin synthesis are the β-lactam nucleus, 7-aminodesacetoxycephalosporanic acid (7-ADCA), and the side chain, D-phenylglycine (PG). mdpi.comchemicalbook.com

7-Aminodesacetoxycephalosporanic Acid (7-ADCA): 7-ADCA is the core structural component of cephalexin. It is a semi-synthetic intermediate, historically produced from penicillin G through a series of chemical reactions that involve ring expansion of the penicillin thiazolidine (B150603) ring to the dihydrothiazine ring of the cephalosporin. wur.nl This process is often associated with the use of polluting chemicals. The low solubility of 7-ADCA in aqueous solutions can be a limiting factor in synthesis, impacting productivity. proquest.com

D-Phenylglycine (PG): D-phenylglycine provides the side chain that is crucial for the antibacterial activity of cephalexin. chemicalbook.com For the synthesis, it must be "activated," typically as an ester (like D-phenylglycine methyl ester - PGME) or an amide (like D-phenylglycinamide - PGA), to facilitate the acylation reaction with 7-ADCA. nih.govnih.gov

Optimizing chemical synthesis involves managing several factors to maximize yield and purity. Low reaction temperatures (e.g., -40°C to -25°C) are often required to control the reactivity of the intermediates and minimize side product formation. chemicalbook.com The choice of solvent and the base used to neutralize the acid formed during the reaction are also critical. google.com For example, using weak tertiary nitrogen bases in dimethylformamide has been shown to produce high yields of cephalexin. google.com Process optimization also focuses on minimizing the number of protection and deprotection steps to improve efficiency. google.com However, the generation of significant amounts of waste remains a major drawback of chemical synthesis routes. google.com

Enzymatic Synthesis Approaches

Enzymatic synthesis has emerged as a greener and more efficient alternative to traditional chemical methods for producing cephalexin. mdpi.comftb.com.hr This approach utilizes enzymes, most commonly Penicillin G Acylase (PGA), as catalysts for the acylation of 7-ADCA with an activated D-phenylglycine derivative. nih.govnih.gov

The enzymatic synthesis of cephalexin is a kinetically controlled process. researchgate.netnih.gov The reaction mechanism involves the formation of an acyl-enzyme intermediate. ftb.com.hrnih.govresearchgate.net

The process can be summarized in the following steps:

The activated acyl donor (e.g., PGME) binds to the enzyme (e.g., Penicillin G Acylase). ftb.com.hr

An acyl-enzyme complex is formed, releasing alcohol (e.g., methanol (B129727) from PGME) or ammonia (B1221849) (from PGA). researchgate.netresearchgate.net

This complex can then follow one of two competing pathways:

Synthesis: The complex reacts with the nucleophile, 7-ADCA, to form cephalexin. ftb.com.hrresearchgate.net

Hydrolysis: The complex is hydrolyzed by water, producing D-phenylglycine as a byproduct. nih.govresearchgate.net

A secondary hydrolysis can also occur, where the synthesized cephalexin is broken down by the enzyme back into 7-ADCA and D-phenylglycine. nih.govnih.gov

The efficiency of the synthesis is often evaluated by the synthesis/hydrolysis (S/H) ratio, which represents the amount of cephalexin formed versus the amount of hydrolyzed acyl donor. ftb.com.hr

Reaction StageDescriptionKey Reactants/Intermediates
Acyl-Enzyme Formation The activated acyl donor binds to the enzyme, forming a covalent intermediate.Enzyme (Penicillin G Acylase), D-phenylglycine methyl ester (PGME)
Nucleophilic Attack (Synthesis) The 7-ADCA molecule attacks the acyl-enzyme complex, leading to the formation of Cephalexin.Acyl-enzyme complex, 7-ADCA
Hydrolysis (Competing Reaction) Water acts as a nucleophile, attacking the acyl-enzyme complex and leading to the formation of D-phenylglycine.Acyl-enzyme complex, Water

A simplified representation of the key stages in the enzyme-catalyzed synthesis of Cephalexin.

The choice and state of the biocatalyst are critical for the efficiency of the enzymatic synthesis. Immobilized enzymes are commonly used to allow for easier separation from the reaction mixture and for repeated use, which is crucial for industrial applications. nih.gov Research has shown that immobilized penicillin G acylase can be used for multiple cycles with high retention of activity. nih.govnih.gov

Key parameters influencing the performance of the biocatalyst include:

pH and Temperature: The enzyme's activity and stability are highly dependent on these conditions. Optimization studies have found that lower temperatures can be beneficial, as they favor the synthesis reaction over hydrolysis. nih.govresearchgate.net

Substrate Concentration: High substrate concentrations can improve the conversion rate. ftb.com.hr However, some enzymes exhibit substrate inhibition, where very high concentrations of the acyl donor (like PGME) can actually reduce the reaction rate. frontiersin.org

ParameterFinding/Optimal ConditionImpact on SynthesisReference
pH Optimal pH is often between 6.0 and 7.5.Affects enzyme activity and stability, as well as substrate solubility. nih.govresearchgate.net
Temperature Lower temperatures (e.g., 12-20°C) are often favored.Reduces the rate of hydrolysis reactions, improving the overall yield of cephalexin. researchgate.netgoogle.com
Substrate Molar Ratio (PGME:7-ADCA) Ratios greater than 1 (e.g., 1.15-1.6) are common.A higher concentration of the acyl donor drives the synthesis reaction forward. google.comnih.gov
Enzyme Immobilization Glyoxyl-agarose and other polymers are used as supports.Allows for enzyme reuse, improving process economics and stability. nih.govnih.gov

A summary of key research findings on the optimization of enzymatic cephalexin synthesis.

Protein engineering efforts are focused on modifying enzymes like α-amino ester hydrolases (AEHs) to improve their stability and reduce substrate inhibition, which could further enhance the productivity and efficiency of cephalexin synthesis in industrial settings. frontiersin.org

Green Chemistry Principles in Cephalexin Hydrate (B1144303) Synthesis

The synthesis of Cephalexin Hydrate has undergone significant evolution, driven by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The pharmaceutical industry, in particular, has focused on developing more sustainable manufacturing routes for Active Pharmaceutical Ingredients (APIs) like Cephalexin to minimize environmental impact, reduce waste, and improve efficiency. centrient.comunibo.it The transition from traditional, multi-step chemical methods to cleaner, biocatalytic processes represents a cornerstone of green chemistry in the production of this vital antibiotic.

A primary focus has been the replacement of classical chemical acylation methods with enzymatic synthesis. globenewswire.com Traditional routes often involved cumbersome reaction schemes, extreme temperature and pH conditions, and the use of hazardous chemicals and organic solvents, leading to considerable waste generation. ucsc.clresearchgate.net In contrast, modern green approaches leverage enzymes in aqueous media, offering milder reaction conditions, high selectivity, and a significantly improved environmental profile.

Enzymatic Synthesis: A Biocatalytic Revolution

The most impactful green innovation in Cephalexin production is the use of enzymatic catalysis, specifically employing immobilized penicillin G acylase (IPGA). nih.gov This biocatalyst facilitates the kinetically controlled acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with an activated acyl donor, typically a D-phenylglycine derivative such as D-phenylglycine methyl ester (PGME). rsc.orgexpertmarketresearch.com

This enzymatic pathway offers several advantages aligned with green chemistry principles:

Use of Catalysis: Enzymes are highly efficient and specific catalysts, enabling reactions to proceed under mild conditions (ambient temperature and near-neutral pH) with high conversion rates. globenewswire.comnih.gov Research has demonstrated that this method can achieve a 7-ADCA conversion ratio of up to 99.3%. nih.gov

Reduced Derivatives: The high selectivity of the enzyme often circumvents the need for complex protection and deprotection steps for functional groups, which are common in traditional chemical synthesis and generate significant waste. researchgate.net

Safer Solvents and Auxiliaries: The enzymatic reaction is typically performed in an aqueous solution, replacing the hazardous organic solvents (e.g., chlorinated hydrocarbons) used in older chemical methods. centrient.comexpertmarketresearch.com

Waste Prevention: By eliminating multiple steps and hazardous reagents, the enzymatic route drastically reduces the volume and toxicity of waste streams. ucsc.cl This shift is a critical factor in lowering the Process Mass Intensity (PMI), a key green metric.

The stability and reusability of the biocatalyst are crucial for industrial viability. Studies have shown that immobilized penicillin G acylase can retain over 95% of its initial activity after 10 reaction cycles, making the process economically and environmentally sustainable. nih.gov

Table 1: Comparison of Traditional vs. Enzymatic Synthesis of Cephalexin
ParameterTraditional Chemical Synthesis (e.g., Dane Salt Route)Green Enzymatic Synthesis
Catalyst/ReagentChemical condensing agents, silylating agents (e.g., trimethylchlorosilane)Immobilized Penicillin G Acylase (IPGA)
SolventsChlorinated organic solvents (e.g., dichloromethane)Primarily water
Reaction TemperatureVery low temperatures (e.g., -40°C to 0°C)Ambient temperatures (e.g., 15°C to 25°C)
Waste ProductsSignificant quantities of organic waste, salts, and hazardous byproductsMinimal waste, primarily biodegradable aqueous solutions
Process StepsMultiple steps including protection/deprotection of functional groupsFewer steps, often a one-pot synthesis
Atom EconomyLower, due to protecting groups and auxiliary reagentsHigher, as more atoms from reactants are incorporated into the final product

Innovations in Reaction Media and Process Intensification

Process intensification strategies, such as "one-pot" synthesis, further align with green chemistry principles. A one-pot, two-enzyme cascade has been developed that synthesizes Cephalexin directly from D-phenylglycine nitrile. nih.gov This process combines the hydration of the nitrile to an amide and the subsequent acylation of 7-ADCA in a single vessel, achieving a 79% yield and preventing the chemical and enzymatic degradation of the final product. nih.gov Such strategies reduce reactor occupancy, energy consumption, and waste generated from intermediate purification steps.

Table 2: Research Findings on Reaction Media for Enzymatic Cephalexin Synthesis
Reaction MediumKey FindingReference
Aqueous Suspension SystemAchieved a 99.3% conversion of 7-ADCA and a productivity of 200 mmol/L/H, superior to homogeneous aqueous systems. Reactants and products are present as solid particles. nih.gov
Ethylene Glycol (EG) Co-solventImproved the ratio of synthesis to hydrolysis by 230% compared to a fully aqueous medium, resulting in a 13% improvement in product yield. ucsc.cl
One-Pot Aqueous SystemA two-enzyme cascade in a one-pot system yielded 79% Cephalexin with a high synthesis/hydrolysis (S/H) ratio of 7.7. nih.gov

By embracing principles such as catalysis, use of safer solvents, and waste prevention, the manufacturing of this compound has become a prominent example of the successful industrial application of green chemistry.

Advanced Structural Characterization of Cephalexin Hydrate

Crystallographic Studies

The arrangement of molecules in the crystalline solid state is crucial for understanding the physical properties of a pharmaceutical compound. For Cephalexin (B21000) Hydrate (B1144303), crystallographic studies have been essential in elucidating its structure.

The determination of the crystal structure of cephalexin hydrates from a single crystal has been historically challenging. This difficulty arises from the small size of the crystals and their tendency to lose single crystallinity upon dehydration. However, the use of high-intensity synchrotron radiation has enabled the successful analysis of a hydrated form, specifically CEX·1.9H2O, which is considered a dihydrate. nih.gov This breakthrough provided the first definitive crystal structure of a cephalexin hydrate. nih.gov

Additionally, single-crystal X-ray diffraction has been successfully applied to various hydrated salts and co-crystals of cephalexin. For instance, studies on novel pharmaceutical salts of cephalexin with organic counterions like 2,6-dihydroxybenzoic acid, 5-chlorosalicylic acid, and 5-sulfosalicylic acid found that they all crystallize as hydrates, and their structures were determined using this technique. rsc.orgrsc.org Similarly, the structures of cephalexin complexes with β-naphthol and co-crystals with thymol (B1683141), which also incorporate water molecules, were elucidated through single-crystal X-ray analysis. researchgate.netacs.org These studies collectively underscore the power of this technique in revealing the complex three-dimensional architecture of cephalexin-containing solids. rsc.org

Given the difficulties in preparing suitable single crystals, Synchrotron X-ray Powder Diffraction (SXRPD) has emerged as a powerful alternative for structural elucidation. The crystal structure of cephalexin monohydrate was successfully solved and refined using high-resolution SXRPD data. cambridge.orgresearchgate.net This method, often combined with Rietveld refinement and density functional theory (DFT) optimization, allows for the determination of complex crystal structures from polycrystalline samples. cambridge.orgcambridge.org

The technique has been pivotal in analyzing various pseudo-polymorphs of cephalexin, including its anhydrate, monohydrate, and dihydrate forms, which can interconvert based on relative humidity. iucr.org The high quality of the data obtained from SXRPD has led to the inclusion of a star-quality powder pattern for cephalexin monohydrate in the Powder Diffraction File (PDF™), a critical resource for materials characterization. cambridge.org

Detailed analysis of SXRPD data has provided precise unit cell parameters for cephalexin monohydrate. The compound crystallizes in the monoclinic crystal system with the space group C2. cambridge.orgresearchgate.netresearchgate.net The asymmetric unit contains three independent cephalexin molecules, leading to a total of 12 cephalexin molecules (Z=12) in the unit cell. cambridge.org Although the general molecular arrangement is similar to that of the dihydrate form, the specific lattice parameters and structural details are distinct, resulting in significantly different powder diffraction patterns. rsc.orgcambridge.org

Table 1: Unit Cell Parameters for Cephalexin Monohydrate. cambridge.orgresearchgate.netcambridge.orgcambridge.org
ParameterValue
Crystal SystemMonoclinic
Space GroupC2 (#5)
a (Å)27.32290(17)
b (Å)11.92850(4)
c (Å)16.75355(8)
β (°)108.8661(4)
Volume (ų)5166.99(3)
Z12

Within the crystal lattice of cephalexin monohydrate, the three crystallographically independent cephalexin molecules adopt different conformations. cambridge.org The root-mean-square (RMS) Cartesian displacements between these molecules are 0.434 Å (between molecules a and b), 0.719 Å (between a and c), and 0.332 Å (between b and c), indicating notable conformational flexibility that is influenced by intermolecular interactions in the crystal. cambridge.org In contrast, the three independent molecules in the dihydrate structure were found to have no significant differences in their bond lengths or angles. researchgate.net In both hydrate forms, each cephalexin molecule exists as a zwitterion, containing both an ammonium (B1175870) (NH3+) and a carboxylate (COO-) group. researchgate.netcambridge.org This zwitterionic nature is a key feature of its solid-state structure.

The crystal structure of cephalexin monohydrate is stabilized by an extensive network of hydrogen bonds and van der Waals forces, forming alternating layers parallel to the bc-plane. cambridge.orgresearchgate.net The water molecules play a critical role in this network, occurring in clusters within voids in the crystal packing. cambridge.org

A detailed analysis reveals several key interactions:

Water-Mediated Bonding: Five of the six protons available from the water molecules in the asymmetric unit act as donors in conventional O–H⋯O hydrogen bonds. cambridge.orgresearchgate.net

Unconventional Hydrogen Bonds: The sixth water proton forms a bifurcated O–H⋯C hydrogen bond with two different phenyl ring carbon atoms. cambridge.orgresearchgate.net

Zwitterionic Interactions: The protonated ammonium group of the cephalexin zwitterion is a versatile hydrogen bond donor, forming N–H⋯O bonds with the carboxylate groups of adjacent molecules, nearby water molecules, and the carbonyl groups of the β-lactam ring. researchgate.netcambridge.orgresearchgate.net

In the dihydrate form, these interactions facilitate a complex channel structure that allows for the relatively free movement of water molecules, explaining the facile nature of its solvation and desolvation processes. researchgate.netresearchgate.net

Spectroscopic Analysis

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the vibrational properties of the molecule.

Studies combining Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with Density Functional Theory (DFT) calculations have been performed on cephalexin. sci-hub.sex-mol.net The experimental solid-state spectra were recorded and compared against computed vibrational frequencies. sci-hub.se

Key findings from the vibrational analysis include:

Methyl Group Vibrations: The asymmetric and symmetric stretching bands of the methyl (CH3) group were observed in the FT-IR spectrum at 2934 cm⁻¹ and 2897 cm⁻¹, respectively, which aligns well with calculated values. sci-hub.se

Carbonyl Group Stretching: The characteristic stretching bands for the three carbonyl groups (C=O) in the molecule were identified in the experimental IR spectra at 1756 cm⁻¹, 1743 cm⁻¹, and 1681 cm⁻¹. sci-hub.se The frequency of these vibrations can be influenced by their involvement in hydrogen bonding.

Hydroxyl Group Stretching: The stretching vibration of the hydroxyl (O-H) group in the carboxylic acid moiety was calculated to be at 3570 cm⁻¹. The position of this band in experimental spectra is highly sensitive to hydrogen bonding. sci-hub.se

These spectroscopic analyses confirm the functional groups present and provide evidence for the intra- and intermolecular interactions, such as hydrogen bonding, that define the structure of this compound. sci-hub.sex-mol.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound.

¹H NMR: Proton NMR (¹H NMR) data confirms the structure of this compound. In a deuterium (B1214612) oxide (D₂O) solvent, characteristic chemical shifts (δ) are observed at approximately 2.06 ppm (singlet, 3H), 3.30 ppm (quartet, 2H), 5.0 ppm (doublet, 1H), 5.32 ppm (singlet, 1H), 5.68 ppm (doublet, 1H), and 7.61 ppm (singlet, 5H). google.com These signals correspond to the various protons within the cephalexin molecule.

¹³C Solid-State NMR: Solid-state ¹³C NMR (CPMAS NMR) is particularly useful for analyzing the crystalline forms of cephalexin. researchgate.net This technique can differentiate between cephalexin monohydrate and other polymorphic or amorphous forms, which is critical for ensuring the quality and consistency of the drug substance. researchgate.net Studies have shown that the crystalline pattern of some cephalexin medicines is very similar to that of the cephalexin monohydrate reference sample when analyzed by ¹³C solid-state NMR. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide valuable insights into the functional groups and bonding within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of cephalexin monohydrate displays several characteristic absorption bands. researchgate.net Key peaks are observed around 3414 cm⁻¹, 3275 cm⁻¹, 2607 cm⁻¹, 1758 cm⁻¹, 1689 cm⁻¹, and 1593 cm⁻¹. researchgate.net For cephalexin hydrochloride monohydrate, notable IR bands appear at 3290 cm⁻¹, 3120 cm⁻¹, 1760 cm⁻¹, 1710 cm⁻¹, 1680 cm⁻¹, 1560 cm⁻¹, and 1490 cm⁻¹. google.com An intense absorption band around 1760 cm⁻¹ suggests that the carboxylic acid group of the cephalexin molecule is unionized. rsc.org

Raman Spectroscopy: Raman spectroscopy serves as a non-invasive and non-destructive method for both qualitative and quantitative analysis of cephalexin in solid dosage forms. researchgate.net This technique has been successfully used to distinguish between different formulations and to quantify the active pharmaceutical ingredient (API) concentration. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of cephalexin, further confirming its structure. The molecular formula of cephalexin is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.39 g/mol . lgcstandards.comlgcstandards.com

In fragmentation analysis, the cephalexin molecule breaks down in a predictable manner. A proposed fragmentation pattern suggests the rupture of the β-lactam ring, leading to a cephalosporinic acid moiety. researchgate.net Further fragmentation can involve the loss of the aromatic ring and deamination of the phenylglycine group. researchgate.net Common fragments observed in mass spectra include ions with m/z values of 158.0278, 174.0556, 192.0481, 106.0663, and 175.0587. nih.gov

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is utilized to characterize the chromophores within the cephalexin molecule and for quantitative analysis. Cephalexin monohydrate in a phosphate (B84403) buffer of pH 5.5 exhibits a maximum absorbance (λmax) at approximately 261 nm. nih.gov Another analytical approach involves calculating the area under the curve (AUC) between 256 nm and 266 nm. nih.gov The molecular absorption spectra of cephalexin show a small band at 210 nm and a broad band at 260 nm. uobaghdad.edu.iq These absorption characteristics are due to the electronic transitions within the molecule's chromophoric parts, primarily the cephem nucleus and the phenylglycyl side chain.

Thermal Analysis Techniques

Thermal analysis techniques are essential for investigating the stability, hydration state, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) for Hydration State Determination

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is crucial for determining the water content. Cephalexin can form a range of hydrates, and TGA can quantify the amount of water lost upon heating. amazonaws.com For instance, TGA data for one this compound sample indicated a 5.7% weight loss below 70°C, corresponding to the loss of water molecules. researchgate.net The theoretical water content for cephalexin dihydrate is 9.4%. amazonaws.com Karl Fischer titration is another method used to determine water content, with one analysis showing a water content of 5.9%. lgcstandards.com

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is used to study the thermal events, such as melting and decomposition, that occur as the material is heated. The DSC thermogram of cephalexin monohydrate shows several characteristic peaks. A broad endothermic peak is often observed between 60°C and 74°C, which is attributed to dehydration. researchgate.net Some studies report a sharp endothermic peak around 167.87°C and an exothermic peak at approximately 203°C. ijpbs.comthepharmajournal.com Another study observed a broad endothermic process around 76.1°C and a sharper exothermic transition around 189.9°C. researchgate.net These thermal events highlight the phase transitions and decomposition of this compound upon heating.

Table of Thermal Analysis Data for this compound:

Analytical Technique Observed Thermal Events Reference
TGA 5.7% weight loss below 70°C researchgate.net
TGA Theoretical 9.4% water content for dihydrate amazonaws.com
DSC Broad endotherm at 60-74°C, sharp exotherm at 198.6°C researchgate.net
DSC Sharp endotherm at 167.87°C, exotherm at 203°C ijpbs.comthepharmajournal.com

| DSC | Broad endotherm at ~76.1°C, sharp exotherm at ~189.9°C | researchgate.net |

Solid State Chemistry and Polymorphism of Cephalexin Hydrate

Polymorphic Forms and Solvates (Channel Hydrates, Isomorphic Solvates)

Cephalexin (B21000), a first-generation β-lactam cephalosporin (B10832234) antibiotic, exhibits a complex solid-state chemistry, primarily characterized by its ability to form various hydrates and solvates. cambridge.orgresearchgate.net The crystalline form of cephalexin is typically a monohydrate. nih.gov It exists as a zwitterion, containing both a basic amino group and an acidic carboxylic acid group. nih.govcambridge.org This dual nature facilitates the formation of intricate hydrogen-bonding networks, which are crucial in defining its crystal structures. cambridge.org

Cephalexin is known to form a range of isomorphic solvates, meaning it can incorporate different solvent molecules into its crystal lattice without a significant change in the unit cell dimensions. amazonaws.com This phenomenon includes the reversible replacement of water with other small, polar solvent molecules. amazonaws.com The ability to form these isomorphic structures is attributed to the presence of a complex channel structure within the crystal, allowing for the movement of solvent molecules. nih.govresearchgate.net

The hydrates of cephalexin are classified as non-stoichiometric channel hydrates. mdpi.com This means that the water content can vary depending on the ambient relative humidity (RH) without causing a collapse of the crystal structure. mdpi.comcolab.ws The water molecules are located within channels in the crystal lattice, and their removal leads to the formation of an isomorphic desolvate. mdpi.comcolab.ws This desolvated form is in a higher energy state and can readily reabsorb water or other solvents. colab.ws

Several crystalline forms of cephalexin hydrate (B1144303) have been identified and characterized using a variety of analytical techniques. X-ray powder diffraction (XRPD) is a primary tool for distinguishing between different polymorphic and hydrated forms. For instance, the powder patterns of cephalexin monohydrate and dihydrate are distinctly different, despite similarities in the general arrangement of the cephalexin molecules. cambridge.orgresearchgate.net

Cephalexin Monohydrate: The crystal structure of cephalexin monohydrate has been determined using synchrotron XRPD data. It crystallizes in the monoclinic space group C2. cambridge.orgcambridge.orgresearchgate.net The structure is characterized by alternating layers of hydrogen-bonded molecules and van der Waals interactions. cambridge.orgresearchgate.net The water molecules in the monohydrate form clusters within the crystal lattice. cambridge.orgresearchgate.net

Cephalexin Dihydrate: Cephalexin can form a dihydrate at high relative humidities. amazonaws.comnih.gov The dihydrate exhibits large channels along the a-axis of the crystal, which facilitates the movement of water molecules. mdpi.com Although structurally similar to the monohydrate in terms of molecular arrangement, the differences in lattice parameters result in a distinct powder diffraction pattern. cambridge.orgresearchgate.net

Other Solvates and Salts: Besides the hydrates, cephalexin can form other solvates, such as an ethanol (B145695) solvate of cephalexin hydrochloride. google.comgoogle.com This ethanol solvate can transform into a crystalline monohydrate upon exposure to controlled humidity. google.comgoogle.com Additionally, novel pharmaceutical salts of cephalexin with organic counterions like 2,6-dihydroxybenzoic acid, 5-chlorosalicylic acid, and 5-sulfosalicylic acid have been synthesized and found to crystallize as hydrates. rsc.org

The characterization of these forms relies on a combination of techniques:

X-Ray Powder Diffraction (XRPD): To identify the unique diffraction pattern of each crystalline form. cambridge.orgresearchgate.net

Single-Crystal X-Ray Diffraction: To determine the precise arrangement of atoms and molecules in the crystal lattice. rsc.orgresearchgate.net

Solid-State Nuclear Magnetic Resonance (SSNMR): To probe the local environment of atomic nuclei, providing information on molecular conformation and intermolecular interactions. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational modes of functional groups, which can differ between polymorphs. researchgate.net

Table 1: Crystallographic Data for Cephalexin Hydrate Forms

Crystalline Form Space Group Unit Cell Parameters Key Structural Features
Cephalexin Monohydrate C2 a = 27.32290(17) Å, b = 11.92850(4) Å, c = 16.75355(8) Å, β = 108.8661(4)° Alternating layers of hydrogen bonds and van der Waals contacts; water molecules in clusters. cambridge.orgcambridge.orgresearchgate.net
Cephalexin Dihydrate - Similar unit-cell dimensions to other isomorphic solvates. amazonaws.com Complex channel structure allowing free movement of solvent molecules. nih.govresearchgate.net
Cephalexin Hydrochloride Ethanol Solvate - Characterized by a distinct X-ray maximum with a d-value of about 7.34 Å. google.comgoogle.com Can be converted to the monohydrate form. google.comgoogle.com
Cephalexin with 2,6-dihydroxybenzoic acid (Salt 1) P2₁ - Forms a monohydrate salt. rsc.org
Cephalexin with 5-chlorosalicylic acid (Salt 2) C2 - Forms a hydrated salt with a 2:2:3 ratio of cephalexin, acid, and water. rsc.org

Amorphous cephalexin can be produced through processes like grinding or freeze-drying. researchgate.netresearchgate.net Grinding crystalline cephalexin monohydrate can lead to the destruction of intermolecular hydrogen bonds between the amino and carboxyl groups, resulting in a transformation to an amorphous state. researcher.liferesearchgate.net This amorphous form is generally stable at room temperature and across a range of relative humidities (0-66% RH). researchgate.net

The assessment of crystallinity is crucial for controlling the physicochemical properties of cephalexin. Several methods are employed for this purpose:

X-Ray Powder Diffraction (XRPD): The presence of sharp peaks in an XRPD pattern is indicative of crystalline material, while a broad halo suggests an amorphous form. The degree of crystallinity can be quantified by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. researchgate.netresearchgate.net

Near-Infrared (NIR) Spectroscopy: This technique can be used as a non-destructive method to determine the crystallinity of cephalexin. researcher.life The NIR spectrum of amorphous cephalexin is significantly different from that of the crystalline form, particularly in the regions associated with the NH2 group (around 1530 nm and 1620 nm). researcher.liferesearchgate.net By using chemometric models like principal component regression (PCR), a correlation can be established between the NIR spectral data and the crystallinity determined by XRPD. researcher.life

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to identify phase transitions, including the conversion from an amorphous to a crystalline state or the melting of a crystalline form, which are absent in a purely amorphous sample. researchgate.net

Table 2: Comparison of Crystalline and Amorphous Cephalexin

Property Crystalline this compound Amorphous Cephalexin
Structure Ordered, three-dimensional lattice. colab.ws Disordered, random arrangement of molecules. researcher.life
XRPD Pattern Sharp, well-defined peaks. researchgate.net Broad halo, lack of distinct peaks. researchgate.net
NIR Spectrum Characteristic peaks related to ordered structure. researcher.life Broader peaks, shifts in bands related to NH2 group. researcher.liferesearchgate.net
Stability Generally more physically stable. researchgate.net Higher energy state, can be prone to crystallization. colab.ws
Formation Crystallization from solution. nih.gov Grinding, freeze-drying. researchgate.netresearchgate.net

Hydration and Dehydration Processes

The hydration and dehydration of cephalexin are critical processes that influence its stability and physical properties. These transformations are facilitated by the channel structure within the crystal lattice, which allows for the relatively easy movement of water molecules. nih.govresearchgate.net

The water molecules in cephalexin hydrates are not static; they exhibit dynamic behavior within the crystal structure. In the dihydrate, water molecules reside in a distinct channel that zigzags along the a-axis, creating a grid of channels throughout the ab plane. amazonaws.com This network allows for the transport of water molecules. amazonaws.com

In the monohydrate structure, water molecules form clusters and are involved in extensive hydrogen bonding. cambridge.orgresearchgate.net Five of the six protons in the water molecules participate in O-H···O hydrogen bonds, while the sixth proton can form bifurcated O-H···C hydrogen bonds with phenyl rings of the cephalexin molecules. cambridge.orgresearchgate.net The ammonium (B1175870) group of the zwitterionic cephalexin also forms N-H···O hydrogen bonds with water molecules. cambridge.orgresearchgate.net The loss of water from the crystal lattice leads to a shrinkage of the unit cell volume and an increase in molecular motion. colab.ws

The hydration and dehydration of cephalexin are reversible processes governed by thermodynamics and kinetics. The dehydration of a hydrate is a phase transition that can be induced by changes in temperature or relative humidity. helsinki.fi

The thermodynamics of non-stoichiometric hydrates, like those of cephalexin, are complex because the water content can vary continuously over a certain range. researchgate.net The dehydration process does not always involve a sharp phase transition but rather a gradual loss of water, leading to the formation of an isomorphic desolvate. colab.wsresearchgate.net This desolvated form is thermodynamically less stable than the hydrate and will readily rehydrate in the presence of sufficient moisture. colab.ws

Kinetic studies on the enzymatic hydrolysis of cephalexin have been performed, providing insights into reaction rates under different conditions, although this is distinct from the solid-state hydration/dehydration kinetics. researchgate.netmdpi.com The kinetics of solid-state transformations, such as the conversion of cephalexin hydrochloride ethanol solvate to the monohydrate, are dependent on factors like relative humidity. google.comgoogle.com

Relative humidity (RH) is a critical factor influencing the solid-state transformations of this compound. The water content of cephalexin is dependent on the surrounding water vapor pressure. colab.ws

Hydration: At high relative humidities (e.g., above 70% RH), cephalexin tends to form a dihydrate. amazonaws.com Anhydrous forms of related compounds can transform into hydrates at specific RH values. acs.org

Dehydration: At low relative humidities, cephalexin hydrates will lose water. The dehydration of channel hydrates can occur without the collapse of the crystal structure, leading to an isomorphic dehydrate. colab.ws

Polymorphic Transformation: Humidity can also influence transformations between different solvates. For example, cephalexin hydrochloride ethanol solvate has been shown to convert to cephalexin hydrochloride monohydrate when exposed to an atmosphere with a relative humidity between 10% and 50%. google.comgoogle.com The rate of this transformation is dependent on the specific RH level. google.comgoogle.com

Table 3: Effect of Humidity on Cephalexin Hydrochloride Solvate Transformation

Relative Humidity (%) at 25°C Time for Disappearance of 7.34Å X-Ray Maximum
11 Complete in 1 to 2 weeks
23 Complete in 1 to 2 weeks
33 Complete in 1 to 2 weeks
43 Complete in 1 to 2 weeks
52 Incomplete after 2 weeks
75 Incomplete after 2 weeks

Data derived from the study of the transformation of cephalexin hydrochloride ethanol solvate to the monohydrate. google.comgoogle.com

Co-crystallization and Salt Formation

Co-crystallization and salt formation are crystal engineering strategies employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their pharmacological activity. rsc.orgrsc.org For Cephalexin (CPX), these techniques have been explored to enhance properties such as solubility and stability. rsc.orgresearchgate.netrsc.org

The design of cephalexin co-crystals and salts involves selecting co-formers with complementary functional groups capable of forming hydrogen bonds with the cephalexin molecule. rsc.org Pharmaceutically acceptable carboxylic and sulfonic acids are often chosen for their potential to interact with cephalexin's functional sites. rsc.orgrsc.org

Several methods are employed for the synthesis of these multi-component solids:

Liquid-Assisted Grinding: This method has been successfully used to obtain multicomponent solid forms of cephalexin. rsc.org

Solution Crystallization: This involves dissolving cephalexin and the co-former in a suitable solvent or solvent mixture, followed by slow evaporation or cooling to induce crystallization. rsc.orgacs.org For instance, salts of cephalexin with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA), and 5-sulfosalicylic acid (SSA) were obtained by dissolving equimolar amounts of cephalexin and the respective co-former in an aqueous solution, followed by heating and the addition of ethanol. rsc.orgrsc.org

Double-Layer Approach: Single crystals of a cephalexin-thymol co-crystal were grown at the interface of a cephalexin solution in water and a thymol (B1683141) solution in an ethanol:dichloromethane (B109758) mixture. unibo.it

A screening of various ionizable/zwitterionic carboxylic acids and amino acids led to the formation of a cocrystal with serine (SER), a cocrystal hydrate with 4-hydroxybenzoic acid (PHB), and a salt hydrate with 2,6-dihydroxybenzoic acid (DHB). researchgate.netrsc.org The formation of a salt versus a cocrystal can often be predicted using the ΔpKa rule. researchgate.netnih.gov A ΔpKa value greater than 3 between the API and co-former generally results in salt formation. researchgate.net For example, the ΔpKa values for cephalexin with DHBA, CSA, and SSA are 5.59, 4.64, and 10.04, respectively, indicating a high probability of salt formation. researchgate.netnih.gov

Table 1: Examples of Cephalexin Co-crystals and Salts

Co-former/Counterion Resulting Solid Form Synthesis Method
Serine (SER) Cocrystal (CPX-SER) Liquid-Assisted Grinding
4-Hydroxybenzoic Acid (PHB) Cocrystal Hydrate Liquid-Assisted Grinding
2,6-Dihydroxybenzoic Acid (DHB/DHBA) Salt Hydrate (CPX-DHB) Liquid-Assisted Grinding / Solution Crystallization
5-Chlorosalicylic Acid (CSA) Salt Hydrate (2CPX·2CSA·3H₂O) Solution Crystallization
5-Sulfosalicylic Acid (SSA) Salt Hydrate (CPX·SSA·4H₂O) Solution Crystallization
Thymol (THY) Cocrystal Hydrate (CPX·THY·2.5H₂O) Solution Crystallization / Slurry / Ball Milling

The novel solid forms of cephalexin are characterized using various analytical techniques, including Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) spectroscopy, and thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). rsc.orgresearchgate.netrsc.org Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of molecules within the crystal lattice. researchgate.netacs.org

For instance, the crystal structures of a cephalexin-serine cocrystal (CPX-SER) and a cephalexin-2,6-dihydroxybenzoic acid salt (CPX-DHB) were solved in chiral space groups (P2₁2₁2₁ and P2₁, respectively). researchgate.netrsc.org Similarly, novel pharmaceutical salts of cephalexin with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA), and 5-sulfosalicylic acid (SSA) were found to crystallize in hydrated forms. rsc.orgresearchgate.net The salt with DHBA (CPX·DHBA·H₂O) crystallized in the monoclinic space group P2₁, while the salt with CSA (2CPX·2CSA·3H₂O) was in the monoclinic C2 space group. rsc.orgnih.gov

PXRD patterns of the new multi-component solids show unique peaks compared to the initial components, confirming the formation of new crystalline phases. rsc.org Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions within the crystal structure. researchgate.net

The stability and structure of cephalexin co-crystals and salts are dictated by a complex network of intermolecular interactions, primarily hydrogen bonds and ionic interactions. rsc.orgresearchgate.net

In cephalexin salts, proton transfer from the acidic co-former to the cephalexin molecule is a key feature. rsc.orgresearchgate.netrsc.org This is evident in the salts formed with 2,6-dihydroxybenzoic acid, 5-chlorosalicylic acid, and 5-sulfosalicylic acid. rsc.orgresearchgate.net The resulting ionic interaction between the positively charged cephalexin cation and the negatively charged counterion is a robust feature in these solid forms. researchgate.net

Hydrogen bonding plays a crucial role in the crystal packing. rsc.orgrsc.org N-H···O and O-H···O hydrogen bonds involving the cephalexin molecule, the co-former, and water molecules are critical for the stabilization of the crystal lattice. rsc.orgresearchgate.netrsc.org In the cephalexin-thymol co-crystal hydrate, water molecules act as a bridge, forming hydrogen bonds between the cephalexin and thymol molecules. acs.org Specifically, the water oxygen acts as a hydrogen bond acceptor from the thymol's hydroxyl group, and the water hydrogens, in turn, interact with the carboxylate groups of two different cephalexin molecules. acs.org

The multiple functional groups on the flexible cephalexin molecule, in conjunction with the co-former, lead to the formation of complex hydrogen bonding networks. researchgate.netrsc.org The cephalexin-coformer heterosynthon is a key element in the formation of these multicomponent solids. researchgate.net Even in co-crystals, ionic interactions between the quaternary ammonium cation and the carboxylate ion of the zwitterionic cephalexin molecule remain a significant stabilizing force. researchgate.net

Chemical Stability and Degradation Pathways of Cephalexin Hydrate

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for Cephalexin (B21000) Hydrate (B1144303), primarily involving the cleavage of the β-lactam ring, a characteristic structural feature of cephalosporins. This process is significantly influenced by pH and temperature.

The rate of hydrolytic degradation of Cephalexin Hydrate is highly dependent on the pH of the solution. Studies have shown that the degradation follows pseudo-first-order kinetics. nih.gov The stability of cephalexin is significantly affected by pH, with degradation being more pronounced in acidic and basic conditions compared to a more neutral pH range. researchgate.netresearchgate.net For instance, the degradation is significant below pH 7. researchgate.net While one study did not find a pH minimum for cephalexin's stability in the pH 5.5 to 6.5 range, another suggested that the degradation is significant below pH 7. nih.govresearchgate.net The rate of hydrolysis increases in both acidic and alkaline environments. researchgate.net

The degradation kinetics of cephalexin have been observed to follow first-order reactions. researchgate.netoup.comnih.govoup.com Temperature also plays a crucial role, with higher temperatures accelerating the degradation rate. researchgate.netoup.comnih.govoup.com For example, one study documented that Cephalexin monohydrate followed a first-order rate of degradation at temperatures of 40, 60, and 80°C, while no significant degradation was observed over a 90-day period at -20, 4, and 25°C. oup.comnih.govoup.com

Interactive Data Table: Effect of Temperature on Cephalexin Degradation

Temperature (°C)Degradation RateStability Period
-20No appreciable degradation90 days
4No appreciable degradation90 days
25No appreciable degradation90 days
40First-order degradation-
60First-order degradation-
80First-order degradation-

The primary mechanism of hydrolytic degradation of this compound is the opening of the β-lactam ring. researchgate.net This reaction is catalyzed by both hydrogen ions (in acidic conditions) and hydroxide (B78521) ions (in basic conditions). researchgate.net In acidic solutions, the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond is a key degradation pathway. researchgate.net

The cleavage of the β-lactam ring leads to the formation of several degradation products. One of the initial steps involves the formation of an inactive penicilloic acid derivative through the opening of the β-lactam ring. nih.gov Further degradation can occur, leading to various smaller molecules.

In addition to β-lactam ring opening, amide bond cleavage can also occur under hydrolytic conditions. The acidic aqueous degradation of cephalexin has been shown to yield products such as 3-formyl-3,6-dihydro-6-phenyl-2,5(1H,4H)-pyrazinedione and 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.gov The formation of these products demonstrates the intramolecular nature of the degradation process. nih.gov

Oxidative Degradation

This compound is also susceptible to degradation by oxidizing agents. This pathway involves the modification of specific functional groups within the molecule.

The thioether sulfur and the double bond on the six-membered dihydrothiazine ring are the primary sites for oxidative attack. nih.govnih.gov Oxidation of the thioether sulfur can lead to the formation of stereoisomeric sulfoxide (B87167) products. nih.gov The reaction with hydroxyl radicals, a highly reactive oxygen species, can proceed through either addition reactions or hydrogen abstraction. researchgate.netafricaresearchconnects.com Thermodynamic analyses suggest that the formation of addition radicals is more favorable. africaresearchconnects.com

Various oxidizing agents can induce the degradation of this compound. Permanganate (B83412) (PM) has been shown to be effective in oxidizing cephalexin, with the reaction following apparent second-order kinetics. nih.govnih.gov The rate of oxidation by permanganate is enhanced at lower pH values. nih.govnih.gov The presence of certain ions, such as chloride and bicarbonate, can also enhance the permanganate-induced oxidation. nih.govnih.gov

Advanced oxidation processes (AOPs) that generate hydroxyl radicals, such as the Fenton process (using hydrogen peroxide and ferrous ions) and UV-activated persulfate, are also effective in degrading cephalexin. nih.gov These processes can lead to the mineralization of the antibiotic. nih.gov

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound. This process involves the absorption of light energy, which can trigger chemical reactions leading to the breakdown of the molecule.

The β-lactam and dihydrothiazine rings are the most likely regions to absorb light, leading to the formation of benzylic and allylic radicals or cations. iwaponline.com This initial step can then lead to the breakdown of these ring structures. researchgate.net Photocatalysis using materials like zinc oxide (ZnO) nanowires under simulated sunlight has been shown to be an effective method for degrading cephalexin. nih.gov The primary reactive species in this process are hydroxyl and superoxide (B77818) radicals. nih.gov

The photodegradation of cephalexin can result in the formation of various byproducts. One study identified a metabolite with a mass-to-charge ratio (m/z) of 150 after 15 minutes of UV-C irradiation. iwaponline.com Further degradation can lead to the formation of low-mass degradation products, indicating the structural destruction of the antibiotic. researchgate.net The proposed pathways for photodegradation include hydroxylation, demethylation, decarboxylation, and dealkylation. nih.gov

Thermal Degradation

Elevated temperatures can induce the degradation of this compound through thermolysis. The thermal decomposition process occurs in distinct stages. For the monohydrate form, the initial stage, typically occurring between 50-150°C, involves dehydration with the loss of its water molecule. rsc.org

Following dehydration, the core structure of the molecule begins to decompose at higher temperatures. A key thermolytic pathway is the rupture of the bioactive β-lactam ring. researchgate.net This event leads to the loss of antibacterial activity. researchgate.net The decomposition continues with the destruction of the dihydrothiazine ring structure. rsc.org This process involves the breaking of chemical bonds, which generates smaller, volatile molecules. rsc.org One study suggests that thermodegradation may lead to the production of cephalosporinic acid and various deaminated species. researchgate.net

The rate of thermal degradation of cephalexin is highly dependent on temperature. In aqueous suspensions, the degradation follows first-order kinetics at elevated temperatures such as 40°C, 60°C, and 80°C. drugbank.comnih.gov As the temperature increases, the rate of degradation accelerates significantly. ajopred.com

Conversely, at lower temperatures, this compound exhibits considerable stability. Studies have shown no significant degradation in reconstituted suspensions over a 90-day period when stored at -20°C, 4°C, and 25°C. drugbank.comnih.gov Heat stress studies on the solid form indicated that degradation could begin as early as 80°C when heated for 90 minutes, with decomposition observed around 98°C. wikipedia.org The apparent energy of activation for the degradation of cephalexin in an aqueous solution at pH 5.5 has been calculated to be 26.2 Kcal/mole. patsnap.com

TemperatureStability/Degradation BehaviorKinetic OrderReference
-20°C, 4°C, 25°CNo appreciable degradation over 90 daysN/A drugbank.comnih.gov
40°C, 60°C, 80°CDegradation rate increases with temperatureFirst-order drugbank.comnih.gov
~98°C (solid state)Onset of decompositionN/A wikipedia.org

Racemization and Isomerization

Isomerization represents a significant chemical degradation pathway for cephalexin. One of the identified degradation mechanisms involves the isomerization of the double bond within the dihydrothiazine ring of the cephem nucleus. researchgate.net This structural rearrangement alters the core scaffold of the antibiotic. Cephalexin possesses stereoisomers related to the α-amino group at the 7-position of the acyl side chain. While the biologically active form is the D-isomer, studies on stereospecific degradation have been noted, particularly in biological systems. nih.gov

Stability in Various Chemical Environments

The stability of this compound is markedly influenced by the chemical environment, particularly in aqueous solutions. The pH of the solution is a critical factor governing its degradation rate and pathway.

Cephalexin is considered fairly stable in acidic conditions. nih.gov For example, it is approximately 25 times more stable than cephalothin (B1668815) or cephaloridine (B1668813) at pH 1.0. nih.gov However, it exhibits up to 20% degradation in an acidic medium of pH 1.2. nih.gov

The degradation rate increases in neutral and alkaline solutions. nih.gov The pH-rate profile shows that degradation is influenced by both solvolytic (water-catalyzed) and hydroxide ion-catalyzed reactions. patsnap.com Near pH 8, a significant degradation pathway involves the intramolecular nucleophilic attack of the side-chain α-amino group on the β-lactam carbonyl. This process results in the formation of diketopiperazine-type degradation products. nih.gov

In reconstituted oral suspensions, cephalexin monohydrate has been found to be stable for 90 days under ambient (25°C), refrigerated (4°C), and frozen (-20°C) conditions. nih.gov The stability in organic solvents has also been investigated in the context of enzymatic hydrolysis. The presence of solvents such as ethanol (B145695), isopropanol, and methanol (B129727) can inhibit the enzymatic cleavage reaction rate to varying degrees. mdpi.com

Advanced Degradation Studies (e.g., Photo-Fenton processes)

The chemical stability of this compound is a significant concern due to its persistence in the environment. Conventional wastewater treatment methods often fail to completely remove this antibiotic, necessitating the development of more effective degradation techniques. Advanced Oxidation Processes (AOPs) represent a promising approach, with photo-Fenton processes being a particularly well-studied method for the degradation of cephalexin. These processes utilize the generation of highly reactive hydroxyl radicals (•OH) to break down the complex structure of the antibiotic.

The photo-Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), which is accelerated by ultraviolet (UV) or visible light, leading to the formation of hydroxyl radicals. This process can be carried out in a homogeneous system, where the iron catalyst is dissolved in the solution, or in a heterogeneous system, which employs a solid iron-containing catalyst.

Research has demonstrated that the efficiency of the photo-Fenton process for cephalexin degradation is influenced by several key parameters, including pH, the concentration of Fe²⁺ and H₂O₂, and the intensity of the light source. For instance, one study found that the optimal conditions for the degradation of a 50 mg/L cephalexin solution using a photo-Fenton process were a pH of 2.5, an H₂O₂ concentration of 3.4 mg/L, and a Fe(II) ion concentration of 5.6 mg/L, achieving an 88% degradation efficiency within 60 minutes. researchgate.net

In a comparative study, the degradation of cephalexin was evaluated using both homogeneous (Fe²⁺/H₂O₂/UV) and heterogeneous (MoS₂@Fe/H₂O₂/UV) photo-Fenton processes. nih.gov The heterogeneous process demonstrated a higher degradation efficiency of 73.10% and a greater pseudo-first-order degradation rate constant (0.0078 min⁻¹). nih.gov This highlights the potential advantages of heterogeneous catalysts, such as easier recovery and reusability.

The mineralization of cephalexin, which refers to its complete conversion to inorganic compounds like carbon dioxide and water, is a crucial aspect of degradation studies. Total Organic Carbon (TOC) analysis is often used to assess the extent of mineralization. In one investigation, a heterogeneous photo-Fenton process using a magnetic nano-catalyst supported on bentonite (B74815) (FSF-Be) achieved a TOC removal of 73.35%. nih.gov

The degradation of cephalexin via photo-Fenton processes proceeds through various pathways. A common initial step is the opening of the β-lactam ring, which is a key structural feature of cephalexin and responsible for its antibacterial activity. researchgate.netui.ac.id Subsequent reactions can include hydroxylation, decarboxylation, demethylation, and deamination, leading to the formation of various intermediate products before complete mineralization. nih.gov Interestingly, the specific degradation products can differ between homogeneous and heterogeneous photo-Fenton systems due to the different reactive species that may be generated at the catalyst surface. nih.gov

The following table summarizes the findings of a study on the simultaneous degradation of cephalexin (CLX) and amoxicillin (B794) (AMX) using a heterogeneous photo-Fenton process with an FSF-Be catalyst.

Table 1: Optimal Conditions and Degradation Efficiency for Cephalexin (CLX) and Amoxicillin (AMX) using Heterogeneous Photo-Fenton Process

Parameter Optimal Value CLX Degradation Efficiency (%) AMX Degradation Efficiency (%)
pH 3 96.36 81.61
H₂O₂ Concentration 12 mM 96.36 81.61
Catalyst Dosage 0.24 g/L 96.36 81.61
Initial Concentration 23 mg/L 96.36 81.61

Data sourced from a study on the simultaneous degradation of amoxicillin and cephalexin. nih.gov

Further research into heterogeneous catalysts has explored the use of materials like zinc-doped Fe₃O₄ hollow submicrospheres. researchgate.net These catalysts have shown high efficiency and stability, with the ability to be easily separated from the treated water using a magnetic field and reused for multiple cycles without a significant loss of activity. researchgate.net

In addition to the photo-Fenton process, other advanced oxidation processes have been investigated for cephalexin degradation. These include UV/persulfate (UV/SPS) systems and various electrochemical advanced oxidation processes (EAOPs). researchgate.netnih.gov A comparative study between UV/SPS and the Fenton process revealed that both were effective in degrading and mineralizing cephalexin. nih.gov The Fenton-based processes, however, were noted for their faster initial removal of the antibiotic due to a higher availability of hydroxyl radicals. researchgate.net

The table below provides a comparison of the efficiency of different advanced oxidation processes in removing cephalexin.

Table 2: Comparison of Cephalexin Degradation by Different Advanced Oxidation Processes

Process Key Parameters Degradation Efficiency (%) Reaction Time (min)
Photo-Fenton pH 2.5, H₂O₂ 3.4 mg/L, Fe(II) 5.6 mg/L 88 60
Heterogeneous Photo-Fenton (FSF-Be) pH 3, H₂O₂ 12 mM, Catalyst 0.24 g/L 96.36 30
UV/H₂O₂ H₂O₂ 2 mmol L⁻¹ ~97 240
Fenton pH 3, H₂O₂ 3 mM >86 (COD Removal) 60
UV/SPS pH 3, SPS 0.2 mM >85 (COD Removal) 60

Data compiled from multiple research sources. researchgate.netnih.govnih.govdeswater.com

Molecular and Biochemical Mechanisms Non Clinical Focus

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

Cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall. patsnap.com This process is fundamentally mediated by its interaction with Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. patsnap.comtoku-e.com

Cephalexin's mechanism of action is centered on its structural similarity to D-alanyl-D-alanine, a terminal amino acid residue of the nascent peptidoglycan chains. wikipedia.org This mimicry allows Cephalexin to bind to the active site of PBPs. wikipedia.orghmdb.ca PBPs are essential transpeptidases that catalyze the cross-linking of peptidoglycan chains, a process that provides structural integrity to the bacterial cell wall. patsnap.comtoku-e.com

The core of Cephalexin's activity lies in its β-lactam ring. nih.govwikipedia.org By binding to PBPs, the strained β-lactam ring of Cephalexin forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. acs.orgnih.gov This irreversible acylation inactivates the PBP, preventing it from carrying out its transpeptidation function. wikipedia.org The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to an accumulation of uncross-linked strands. patsnap.com This compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. patsnap.comuw.edu

The process of PBP inhibition by a β-lactam like Cephalexin can be described by the following kinetic scheme:

E + I ⇌ E·I → E-I

Where E is the enzyme (PBP), I is the inhibitor (Cephalexin), E·I is the reversible Michaelis complex, and E-I is the stable acyl-enzyme complex. nih.gov

Different bacterial species possess multiple PBP isoforms, and Cephalexin exhibits varying affinities for these specific proteins. The inhibitory potency of a β-lactam against a PBP is often quantified by the second-order rate constant, kinact/KI, where kinact is the rate of inactivation and KI is the non-covalent binding affinity. nih.govbiorxiv.org

In Escherichia coli , Cephalexin has demonstrated fair affinity for PBPs 1a, 3, and 4. jst.go.jp

In Staphylococcus pseudintermedius , competition assays have shown that Cephalexin has a high binding affinity for PBP2. antimicrobianos.com.ar

In Bacillus subtilis , studies have indicated that Cephalexin, along with other cephalosporins, can be a selective or co-selective inhibitor of PBP1. biorxiv.org

In S. aureus , Cephalexin primarily binds to PBP 1 and 3 at its minimum inhibitory concentration. scirp.org

The binding kinetics and affinity for specific PBP isoforms are crucial in determining the antibacterial spectrum and efficacy of Cephalexin.

Bacterial SpeciesPBP Isoforms with Notable Affinity for CephalexinReference
Escherichia coliPBP 1a, 3, 4 jst.go.jp
Staphylococcus pseudintermediusPBP2 antimicrobianos.com.ar
Bacillus subtilisPBP1 biorxiv.org
S. aureusPBP 1, 3 scirp.org

Mechanisms of Bacterial Resistance to Cephalexin (Molecular Level)

Bacterial resistance to Cephalexin, and β-lactam antibiotics in general, is a significant clinical challenge and arises from several key molecular mechanisms. patsnap.comwikipedia.org

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.govwikipedia.org These enzymes inactivate Cephalexin by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic unable to bind to its PBP target. wikipedia.orgscispace.com β-lactamases can be encoded on either the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. toku-e.comwikipedia.org

There are several classes of β-lactamases (A, B, C, and D) based on their amino acid sequences. mdpi.com

Class A and C β-lactamases , which are serine-β-lactamases, are particularly effective at hydrolyzing cephalosporins. mdpi.com

Metallo-β-lactamases (Class B) , such as New Delhi Metallo-β-lactamase (NDM-1), have a broad spectrum of activity and can efficiently hydrolyze a wide range of β-lactam antibiotics, including Cephalexin. arxiv.org

The hydrolytic action of β-lactamases effectively deactivates the Cephalexin molecule before it can reach its PBP targets. scispace.com

Another significant mechanism of resistance involves modifications to the structure of the PBPs themselves. nih.govwikipedia.org Mutations in the genes encoding PBPs can lead to amino acid substitutions that reduce the binding affinity of Cephalexin for its target. oup.comfrontiersin.org This decreased affinity means that higher concentrations of the antibiotic are required to inhibit the PBPs, leading to clinical resistance. nih.gov

For instance, in Streptococcus pneumoniae, resistance to β-lactams is often associated with alterations in PBP1a, PBP2b, and PBP2x. asm.orgoup.com These alterations can arise from point mutations or through recombination events where a resistant bacterium acquires genetic material encoding for a low-affinity PBP from another bacterial species. oup.comasm.org In some cases, specific amino acid substitutions near the active site of the PBP have been directly linked to reduced susceptibility to cephalosporins. nih.govfrontiersin.org

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of substrates, including antibiotics, from the bacterial cytoplasm. journalagent.com Overexpression of these pumps can lead to a decrease in the intracellular concentration of Cephalexin, preventing it from reaching a sufficient level to inhibit its PBP targets. mdpi.comresearchgate.net

Several families of efflux pumps contribute to antibiotic resistance in bacteria, including:

The Major Facilitator Superfamily (MFS)

The ATP-Binding Cassette (ABC) superfamily

The Small Multidrug Resistance (SMR) family

The Resistance-Nodulation-Division (RND) family

The Multidrug and Toxic Compound Extrusion (MATE) family researchgate.net

Efflux pumps can work in concert with other resistance mechanisms, such as β-lactamase production, to confer high levels of antibiotic resistance. mdpi.com While Cephalexin can be a substrate for some of these pumps, the clinical significance of this mechanism can vary depending on the bacterial species and the specific pump involved. researchgate.netasm.org

Interactions with Biological Macromolecules (In Vitro/Non-Human Cell Lines)

The interaction of Cephalexin Hydrate (B1144303) with various biological macromolecules has been a subject of scientific investigation to understand its behavior at a molecular level. These studies, conducted in vitro and using non-human cell lines, provide insights into its binding mechanisms and transport across biological membranes.

Binding to Erythrocyte Membranes: Adsorption and Equilibrium Isotherm Analysis

The interaction between Cephalexin Hydrate and erythrocyte membranes has been studied to understand its adsorption on biological surfaces. An in vitro study using human erythrocyte membranes isolated from healthy volunteers was conducted at 37.5 ºC and a physiological pH of 7.4. asianpubs.orgresearchgate.net The results showed that the amount of this compound binding to the erythrocyte membrane significantly increased as the drug concentration increased. researchgate.net

The binding process was analyzed using Langmuir and Freundlich adsorption isotherms, both of which were applicable to the experimental data. asianpubs.orgresearchgate.net This suggests a complex interaction involving multiple binding sites on the erythrocyte membrane surface. asianpubs.orgresearchgate.net Further analysis using a Scatchard plot indicated the presence of non-identical, independent binding sites with varying affinities for this compound. asianpubs.orgresearchgate.net Interestingly, there was no significant difference observed in the amount of drug uptake by erythrocyte membranes from male versus female donors. researchgate.net

Table 1: Adsorption Isotherm Models for this compound Binding to Erythrocyte Membranes

Isotherm ModelApplicabilityImplied Binding Characteristics
Langmuir Applicable asianpubs.orgresearchgate.netAssumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.
Freundlich Applicable asianpubs.orgresearchgate.netDescribes multilayer adsorption onto a heterogeneous surface with non-uniform distribution of adsorption heat and affinities.

Interaction with Dissolved Organic Matter (DOM)

The interaction of this compound with dissolved organic matter (DOM), particularly from sources like biosolids, has been investigated to understand its environmental fate. rsc.org DOM, a complex mixture of organic compounds found in aquatic environments, can influence the transport and availability of antibiotics. rsc.orgmdpi.com

Studies using fluorescence quenching have shown that this compound binds to DOM, and this interaction is strongly dependent on pH. rsc.org The binding to protein-like fluorophores in DOM was observed to be stronger at lower pH values (pH 4 to 7) and non-existent at a pH of 8.0. rsc.orgresearchgate.net This pH dependence is attributed to the electrostatic interactions between Cephalexin, which is predominantly zwitterionic at lower pH, and the increasingly deprotonated carboxyl groups on DOM as pH rises. researchgate.net The interaction is primarily driven by π–π bonding between the aromatic group of Cephalexin and the substituted aromatic groups on DOM. rsc.org Changes in ionic strength and the type of background cations (Na+ and Ca2+) did not significantly affect the binding, further supporting the role of non-electrostatic interactions. rsc.org

Table 2: Conditional Equilibrium Constants (log Kc) for Cephalexin-DOM Interaction at Different pH Values

pHlog Kc
4.0 8.48 rsc.org
5.0 7.15 rsc.org
7.0 5.33 rsc.org

Binding to DNA (in vitro)

The interaction between this compound and DNA has been explored in vitro using calf thymus DNA (CT-DNA) under simulated physiological conditions (pH 7.4). nih.gov Spectroscopic techniques, including UV absorption, fluorescence spectroscopy, and circular dichroism, have been employed to characterize this binding. nih.gov

The results from these studies suggest that this compound interacts with the DNA helix primarily through a minor groove binding mode. nih.gov Molecular modeling studies support this finding, indicating a forceful binding to the minor groove with a relative binding energy of -21.02 kJ mol-1. nih.gov Thermodynamic analysis of the interaction revealed that the reaction between Cephalexin and CT-DNA is exothermic. nih.gov Furthermore, it has been observed that Cephalexin can induce traceable changes in the viscosity of DNA. nih.gov Other studies have also noted that Cephalexin and its metal complexes can cleave DNA. researchgate.net

Interaction with Transport Proteins (e.g., peptide transporters, organic anion transporters in non-human models)

The transport of Cephalexin across biological membranes is facilitated by specific transport proteins. In non-human models, the interaction of Cephalexin with peptide transporters (PEPT) and organic anion transporters (OATs) has been characterized.

Studies using rat models and transfected cell lines have demonstrated that Cephalexin is recognized by and transported by both PEPT1 and PEPT2. probes-drugs.org The α-amino group of β-lactam antibiotics like Cephalexin is suggested to be crucial for this interaction, potentially interacting with a histidine residue on the transporters. researchgate.net

Cephalexin also interacts with organic anion transporters. Research on the cloned rat renal organic anion transporter 1 (rOAT1) expressed in Xenopus laevis oocytes showed that Cephalexin can inhibit the uptake of p-aminohippurate, a classic OAT substrate. mpbio.comdrugbank.com Further studies have indicated the involvement of rOAT3 in the transport of cephalosporins. drugbank.com In vitro studies have suggested that zinc may act as a competitive inhibitor of the intestinal peptide transporter, PEPT1, potentially inhibiting the uptake of oral cephalosporins. pdr.net

Synthesis and Characterization of Cephalexin Derivatives and Analogs

Design Principles for New Cephalexin (B21000) Scaffolds

The design of new cephalexin scaffolds is guided by several key principles. A primary goal is to create derivatives with enhanced biological activity. stmjournals.inresearchgate.net Modifications often target the acyl side chain at the C-7 position of the cephalosporin (B10832234) nucleus, as this can influence the compound's interaction with bacterial enzymes. uobaghdad.edu.iq For instance, introducing certain aliphatic amino acids is intended to provide protection against β-lactamases. uobaghdad.edu.iq

Another important design consideration is the creation of scaffolds suitable for specific applications, such as conjugation to surfaces for the development of biosensors or antimicrobial materials. rsc.orgrsc.org In these cases, chemical tethers are introduced at positions remote from the β-lactam ring to minimize interference with its crucial biological function. rsc.orgrsc.org The design also considers the potential for the new scaffold to form stable complexes with metal ions, which can lead to derivatives with altered and potentially enhanced properties. stmjournals.inresearchgate.net

The development of 3D porous scaffolds for applications like bone regeneration also informs design principles. acs.orgnih.gov These scaffolds need to be biodegradable, possess adequate mechanical strength, and have an interconnected porous structure to support cell growth and nutrient transport. acs.orgnih.gov The incorporation of cephalexin into these scaffolds is designed to provide localized antimicrobial action. nih.govacs.orgresearchgate.net

Chemical Modification Strategies

A variety of chemical modification strategies are employed to synthesize cephalexin derivatives. These methods focus on altering specific functional groups within the cephalexin molecule to create new compounds with desired properties.

A prominent strategy for modifying cephalexin is through the synthesis of Schiff bases. stmjournals.inresearchgate.netresearchgate.net This typically involves the condensation reaction between the primary amine group of cephalexin and a carbonyl compound, such as an aldehyde or ketone. asianpubs.orgekb.eg For example, Schiff bases have been synthesized by reacting cephalexin with isatin (B1672199) or 4-diethylamino-2-hydroxybenzaldehyde. ekb.egcalameo.com The formation of the resulting imine (-C=N-) group is a key feature of these derivatives. ekb.eg Similarly, azo compounds derived from cephalexin have also been synthesized and investigated. stmjournals.inresearchgate.net These modifications often lead to compounds with enhanced biological properties compared to the parent cephalexin molecule. stmjournals.inresearchgate.netresearchgate.net

To facilitate the attachment of cephalexin to other molecules or surfaces, chemical tethers are introduced. This strategy is particularly relevant for creating molecular probes and functionalized materials. rsc.orgrsc.org A series of cephalexin derivatives has been prepared with chemical tethers suitable for site-selective conjugation. rsc.orgrsc.org These tethers are strategically positioned away from the β-lactam ring to preserve the antibiotic's core pharmacophore. rsc.orgrsc.org One approach involves attaching a maleimide (B117702) group via a polyethylene (B3416737) glycol (PEG) linker. rsc.org Another method involves conjugating cephalexin hydrate (B1144303) to bovine serum albumin (BSA) using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) method, where the carboxyl group of cephalexin is linked to an amine group in the protein. creative-diagnostics.com

Metal Complexation Chemistry

The coordination of cephalexin and its derivatives with metal ions is a significant area of study, leading to the formation of new metallo-antibiotics with unique properties.

A wide range of cephalexin-metal complexes have been synthesized and characterized. stmjournals.in These complexes often involve transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). hilarispublisher.comtandfonline.com The synthesis typically involves reacting cephalexin or a cephalexin-derived ligand, such as a Schiff base, with a metal salt in an appropriate solvent. asianpubs.orgekb.eg For example, complexes have been prepared by reacting a Schiff base derived from cephalexin and 1,2-diaminobenzene with various metal acetates. tandfonline.com Mixed ligand complexes, where cephalexin and another ligand like cefotaxime (B1668864) are coordinated to the same metal center, have also been synthesized. scispace.com

Characterization of these complexes is carried out using a variety of physicochemical and spectroscopic techniques, including elemental analysis, molar conductance, magnetic susceptibility measurements, and infrared (IR), UV-Visible, and ¹H NMR spectroscopy. asianpubs.orghilarispublisher.comtandfonline.comscispace.com These methods help to determine the stoichiometry, geometry, and coordination mode of the complexes. asianpubs.orghilarispublisher.com For example, analytical data often reveals a 1:2 metal-to-ligand ratio for many complexes. asianpubs.org

Table 1: Examples of Synthesized Cephalexin-Metal Complexes

Metal Ion Ligand Proposed General Formula Reference
Fe(II), Co(II), Ni(II) Schiff base of Cephalexin and D-glucose/D-xylose M(L)₂ asianpubs.org
Mn(II), Co(II), Ni(II), Cu(II), Zn(II) Schiff base of Cephalexin and 1,6-hexanediamine (B7767898) [M(L)(H₂O)₃][PF₆] hilarispublisher.com
Co(II), Cu(II), Ni(II), V(II) Cephalexin and Cefotaxime {M(L₁)(L₂)(H₂O)₂} scispace.com

The coordination chemistry of cephalexin and its derivatives is diverse, with the ligand capable of binding to metal ions in different ways. Cephalexin itself can act as a multidentate ligand. jocpr.com Studies have shown that it can coordinate through the amine group, the amide oxygen, and the carboxylate group, or through the amine group, the β-lactam oxygen, and the carboxylate group. jocpr.com

When cephalexin is modified into a Schiff base, its chelation properties are often enhanced. stmjournals.inresearchgate.netresearchgate.net Schiff bases derived from cephalexin can act as bidentate or tridentate ligands. asianpubs.orghilarispublisher.comtandfonline.com For instance, a Schiff base formed from cephalexin and 1,6-hexanediamine behaves as a monoanionic tridentate NNO chelating agent, coordinating through the azomethine nitrogen, an amino group, and a carboxylate oxygen. hilarispublisher.com Similarly, a Schiff base from cephalexin and 1,2-diaminobenzene acts as a deprotonated tridentate NNO ligand. tandfonline.com The ability of these Schiff bases to form stable chelate rings with metal ions is a key feature of their coordination chemistry. stmjournals.inresearchgate.netresearchgate.net Spectroscopic data, such as shifts in the IR absorption bands for the C=N and carboxylate groups upon complexation, provide evidence for the coordination sites. hilarispublisher.com The resulting complexes often exhibit specific geometries, with octahedral being common. calameo.comhilarispublisher.com

Table 2: Compound Names Mentioned in the Article

Compound Name
4-diethylamino-2-hydroxybenzaldehyde
4-hydroxybenzoic acid
1,2-diaminobenzene
1,6-hexanediamine
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Alanine
Cefotaxime
Cephalexin
Cephalexin Hydrate
D-glucose
D-xylose
Glycine
Isatin
Polyethylene glycol (PEG)
Proline
Serine

Biochemical Evaluation of Derivatives (In Vitro)

The in vitro biochemical evaluation of cephalexin derivatives is a critical step in assessing their potential as new therapeutic agents. This process involves quantifying their interactions with bacterial target proteins and their susceptibility to bacterial resistance mechanisms. Key areas of investigation include the binding affinity of these new compounds to Penicillin-Binding Proteins (PBPs) and their stability in the presence of β-lactamase enzymes.

PBP Binding Affinities

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.gov The therapeutic action of β-lactam antibiotics, including cephalexin, stems from their ability to acylate a serine residue in the active site of these proteins, thereby inhibiting their function and disrupting cell wall integrity. nih.govscispace.com Consequently, evaluating the binding affinity of new cephalexin analogs to PBPs is fundamental to determining their potential efficacy.

A study involving a series of cephalexin analogues equipped with chemical tethers evaluated their binding to high molecular mass (HMM) PBP3 and low molecular mass (LMM) PBP4. rsc.orgrsc.org Cephalexin itself is known to have good binding affinities for both PBP3 and PBP4. rsc.orgrsc.org Using a thermal shift assay, researchers observed that all tested tethered analogues increased the melting temperature (Tm) of PBP3, indicating that binding conferred additional thermostability to the protein. rsc.org Conversely, with PBP4, the analogues caused either no change or a slight decrease in Tm. rsc.org

Further studies to approximate the binding affinities with PBP3, an essential target for cell division in E. coli, revealed that the addition of chemical tethers improved the binding affinity compared to the parent cephalexin molecule. rsc.org For instance, 75 equivalents of cephalexin were required to achieve a significant thermal shift, whereas fewer equivalents of the tethered analogues (compounds 2–10) were needed to produce the same effect, signifying a higher affinity for the target protein. rsc.org

Table 1: Thermal Shift Assay (ΔTm in °C) of Cephalexin and its Derivatives with PBP3 and PBP4 This table shows the change in melting temperature (ΔTm) of PBP3 and PBP4 upon binding with Cephalexin (1), its tethered analogues (2-10), and control antibiotics. A positive ΔTm suggests stabilization of the protein upon ligand binding. Data sourced from a study on tethered cephalosporin analogues. rsc.org

Compound PBP3 (ΔTm in °C) PBP4 (ΔTm in °C)
1 (Cephalexin) 2.1 -0.1
2 3.5 -0.6
3 3.8 -0.7
4 3.6 -0.8
5 3.2 -0.7
6 3.3 -0.7
7 3.2 -0.7
8 3.7 -0.8
9 3.6 -0.6
10 3.2 -0.7
11 (Penicillin) 4.8 0.0
12 (Cefpodoxime) 5.3 -0.2

In addition to experimental work, in silico molecular docking studies have been performed to predict the binding affinities of other cephalexin derivatives. One such study suggested that conjugates of cephalexin with certain amino acids, such as L-Phe-Cephalexin, L-Arg-Cephalexin, and L-Tyr-Cephalexin, would have a high binding affinity for PBPs. researchgate.net

β-Lactamase Susceptibility/Inhibition

The most significant mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.govscispace.comnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govscispace.com Therefore, a crucial aspect of developing new cephalexin derivatives is to assess their stability against hydrolysis by a range of clinically relevant β-lactamases.

Research on tethered cephalexin analogues investigated their interactions with four major β-lactamases: TEM-1 (a class A enzyme), CTX-M-15 (a class A extended-spectrum β-lactamase, or ESBL), AmpC (a class C enzyme), and NDM-1 (a class B metallo-β-lactamase). rsc.orgnih.gov The study revealed that structural modifications had varied effects on the catalytic rates of each enzyme. nih.gov

CTX-M-15: This enzyme showed a preference for hydrolyzing the parent cephalexin molecule over the tethered derivatives, suggesting that modifications at this position could be a strategy to increase stability against this specific ESBL. nih.gov

AmpC and NDM-1: In contrast, these enzymes were found to more readily hydrolyze the modified analogues compared to the parent cephalexin. rsc.orgnih.gov The introduction of tethers resulted in increased substrate activity for AmpC, a cephalosporinase (B13388198) known to confer resistance to cephalexin. nih.gov Similarly, for NDM-1, the tethered analogues showed increased susceptibility to hydrolysis. rsc.org

TEM-1: No clear trend in catalytic efficiency was observed with the various analogues for this enzyme. nih.gov

These findings highlight that while a structural modification may protect against one type of β-lactamase, it can increase susceptibility to another, demonstrating the complexity of designing broad-spectrum, resistant antibiotics.

Table 2: Relative Catalytic Efficiency (kcat/KM) of β-Lactamases Against Cephalexin and its Derivatives This table presents a summary of findings on the relative catalytic efficiency of four different β-lactamases when acting on Cephalexin (1) versus its tethered analogues. "Lower" indicates the enzyme was less efficient at hydrolyzing the analogue compared to Cephalexin, suggesting increased stability. "Higher" indicates the enzyme was more efficient, suggesting decreased stability. Data sourced from biochemical evaluations of tethered cephalexin analogues. rsc.orgrsc.orgnih.gov

β-Lactamase Class Effect of Tethered Derivatives on Catalytic Efficiency (Compared to Cephalexin)
TEM-1 A No clear trend observed
CTX-M-15 A (ESBL) Lower
AmpC C Higher
NDM-1 B (MBL) Higher

Computational studies have also been used to predict the stability of derivatives. An in silico analysis of amino acid-cephalexin conjugates predicted that L-Arg-Cephalexin and L-Tyr-Cephalexin would exhibit notable stability against β-lactamases, proposing that the added amino acid moiety could provide steric hindrance to protect the β-lactam ring from hydrolysis. researchgate.net

Analytical Methodologies for Cephalexin Hydrate

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within a mixture. For Cephalexin (B21000) Hydrate (B1144303), various chromatographic methods have been developed and validated, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Fast Liquid Chromatography (UFLC), are the most widely used techniques for the analysis of Cephalexin Hydrate. nih.gov These methods are known for their efficiency, accuracy, and reproducibility. researchgate.net

Several reversed-phase (RP-HPLC) methods have been established for determining cephalexin in bulk drug and pharmaceutical products. researchgate.netjetir.org These methods typically utilize a C18 column as the stationary phase. researchgate.netjetir.orgnih.gov The mobile phase composition is a critical parameter that is optimized to achieve a sharp, symmetric peak with a reasonable retention time. researchgate.netnih.gov Common mobile phases include mixtures of methanol (B129727) and aqueous buffers like sodium acetate (B1210297) or tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), or combinations of water, methanol, and acetonitrile (B52724). researchgate.netjetir.orgnih.gov Detection is most commonly performed using a UV detector, with wavelengths set around 254 nm or 260 nm, where cephalexin shows significant absorbance. researchgate.netnih.govuobaghdad.edu.iq

UFLC, an evolution of HPLC, offers the advantage of significantly reduced analysis time without compromising separation efficiency. A validated UFLC method for this compound utilizes an isocratic separation on a C18G column with a mobile phase of methanol and 0.01 M TBAHS (50:50, v/v). nih.govresearchgate.net This method demonstrates a short retention time of 3.276 minutes, with a total run time of 6 minutes. nih.gov Validation of these HPLC and UFLC methods, in accordance with International Council for Harmonisation (ICH) guidelines, has demonstrated excellent linearity over concentration ranges such as 1.0–120 μg/ml, high accuracy (often >99%), and precision (RSD < 2%). nih.govnih.gov

Table 1: Examples of HPLC/UFLC Methods for this compound Analysis

Technique Stationary Phase (Column) Mobile Phase Flow Rate Detection (λ) Linearity Range Reference
UFLC Enable C18G (250 mm × 4.6 mm, 5 µm) Methanol : 0.01 M TBAHS (50:50, v/v) 1.0 ml/min 254 nm 1.0-120 µg/ml nih.govresearchgate.netnih.gov
RP-HPLC Waters C18 (250mm × 4.6mm, 5 µm) Methanol : 0.1M Sodium Acetate Buffer (75:25 v/v) 1.0 ml/min 240 nm 5-30 µg/ml jetir.org
RP-HPLC Phenomenex C18 (250 × 4.6 mm, 5μm) Water : Methanol : Acetonitrile (60:20:20 V/V/V), pH 4 1.0 ml/min 254 nm 1-75 mg/L researchgate.netresearchgate.net

Thin Layer Chromatography (TLC) provides a simpler and less expensive alternative for the analysis of cephalosporins. nih.gov High-Performance TLC (HPTLC) is an advanced version of TLC that offers improved resolution, sensitivity, and quantification capabilities through the use of higher quality plates with finer particles and automated instrumentation. wikipedia.orgmdpi.com

A stability-indicating HPTLC method for Cephalexin has been developed using silica (B1680970) gel 60 F254 aluminum plates as the stationary phase. researchgate.net A mobile phase consisting of Ethyl Acetate, Methanol, and Ammonia (B1221849) in a ratio of 6:4:1 (v/v/v) was found to provide a compact and well-defined spot for Cephalexin, with a retardation factor (Rf) value of 0.56. researchgate.net Densitometric analysis is typically carried out in absorbance mode at a wavelength of approximately 260 nm. researchgate.net

This HPTLC method was validated for its linearity, with the calibration plot showing a good linear relationship in the concentration range of 500–1500 ng per spot. researchgate.net The limits of detection (LOD) and quantitation (LOQ) were determined to be 51.03 ng and 154.64 ng, respectively. researchgate.net A key advantage of this HPTLC method is its ability to effectively separate the parent drug from its degradation products formed under stress conditions (hydrolytic and oxidative), confirming its utility as a stability-indicating assay. researchgate.net

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the molecule's low volatility and thermal instability. Cephalosporins tend to decompose at the high temperatures required for GC analysis. rsc.org However, GC is a valuable technique for determining volatile impurities, such as residual solvents, in the cephalexin bulk drug. rsc.org

A static headspace GC (HSGC) method has been developed for the determination of residual solvents in various cephalosporins, including cephalexin. rsc.org This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. This avoids the injection of the non-volatile drug substance, preventing thermal decomposition and column contamination. rsc.org For the analysis of non-volatile compounds like cephalexin itself, derivatization would be required to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. preprints.org

Spectroscopic Methods

Spectroscopic methods are widely used for the analysis of this compound, offering rapid and simple quantification. These methods are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectrophotometry is a common technique for the determination of this compound in pharmaceutical formulations. nih.gov These methods are often simple, cost-effective, and rapid. researchgate.net The principle relies on the inherent ability of the cephalexin molecule to absorb UV radiation due to its chromophoric groups. uobaghdad.edu.iq

One straightforward method involves dissolving this compound in a phosphate (B84403) buffer of pH 5.5, which shows a maximum absorbance (λmax) at 261 nm. nih.govresearchgate.net An alternative approach is the Area Under the Curve (AUC) method, where the integrated absorbance value between two selected wavelengths (e.g., 256 nm and 266 nm) is measured, which can sometimes improve accuracy by minimizing interference from the formulation's excipients. nih.govscispace.com

Other methods involve chemical reactions to produce a colored complex that can be measured in the visible region. One such indirect method is based on the oxidation of cephalexin with a known excess of cerium(IV) in an acidic medium. researchgate.net The residual, unreacted cerium(IV) is then reacted with methyl orange, and the decrease in the absorbance of the dye is measured at 510 nm. researchgate.net Another method involves the formation of an ion-pair complex between cephalexin and ammonium (B1175870) reineckate, which precipitates. jfda-online.com The precipitate is then dissolved in acetone, and the resulting colored solution is measured spectrophotometrically at 525 nm. jfda-online.com These methods have been validated and show good linearity, accuracy, and precision. nih.govresearchgate.netjfda-online.com

Table 2: Examples of UV-Visible Spectrophotometric Methods for this compound

Methodology Reagent(s) / Solvent λmax Linearity Range Reference
Direct Spectrophotometry Phosphate buffer (pH 5.5) 261 nm 1.0-120 µg/ml nih.govresearchgate.netnih.gov
Area Under Curve (AUC) Phosphate buffer (pH 5.5) 256-266 nm 1.0-120 µg/ml nih.govresearchgate.net
Indirect Spectrophotometry Cerium(IV), Nitric Acid, Methyl Orange 510 nm 0.6-20 µg/mL researchgate.net
Ion-Pair Complexation Ammonium Reineckate, Acetone 525 nm 0.1-1.2 mg/mL jfda-online.com

Fluorometric analysis, or spectrofluorimetry, offers high sensitivity for the determination of this compound. nih.gov These methods are based on the measurement of fluorescence emitted by the analyte or its derivative after excitation with a suitable wavelength of light.

Several fluorometric methods have been developed for cephalexin. One approach involves the reaction of cephalexin with 2-cyanoacetamide (B1669375) in the presence of an ammonia solution. researchgate.net This derivatization reaction forms a fluorescent product that exhibits maximum fluorescence intensity at an emission wavelength (λem) of 439 nm after excitation at a wavelength (λex) of 339 nm. researchgate.net The method demonstrates linearity over a low concentration range of 0.04-0.4 µg/mL. researchgate.net

Another highly sensitive method involves reacting cephalexin with 0.1 N sodium hydroxide (B78521) at 100°C, which produces a stable fluorescent product. nih.gov This simple procedure allows for the detection of cephalexin at concentrations as low as 0.01 µg/ml. nih.gov A photochemical fluorimetry method has also been reported, where cephalexin in a pH 4.0 buffer solution undergoes a photochemical reaction under UV light to form a fluorescent product with an excitation wavelength of 345 nm and an emission wavelength of 432 nm. chembk.com

Table 3: Examples of Fluorometric Analysis Methods for this compound

Methodology Reagent(s) / Conditions λex λem Linearity Range Reference
Derivatization 2-Cyanoacetamide, 33% Ammonia solution 339 nm 439 nm 0.04-0.4 µg/mL researchgate.net
Alkali-induced fluorescence 0.1 N Sodium Hydroxide, 100°C Not Specified Not Specified Detects down to 0.01 µg/mL nih.gov
Photochemical-induced fluorescence pH 4.0 buffer, UV irradiation 345 nm 432 nm 0.1-4.0 µg/mL chembk.com

Environmental Chemistry and Fate of Cephalexin Hydrate

Presence and Distribution in Aquatic Environments (as a chemical pollutant)

The extensive use of cephalexin (B21000) in human and veterinary medicine has led to its release into the environment, primarily through wastewater. researchgate.netacs.org A significant portion of the administered dose, estimated to be around 90%, is excreted unchanged in urine and feces, subsequently entering sewage systems. iwaponline.com Conventional wastewater treatment plants (WWTPs) are often not equipped to completely remove such complex molecules, resulting in their discharge into aquatic environments. researchgate.netiwaponline.com

Consequently, cephalexin has been detected in various aquatic matrices worldwide, including:

Wastewater treatment plant influents and effluents researchgate.netresearchgate.net

Surface waters such as rivers and coastal waters researchgate.netresearchgate.netresearchgate.net

Groundwater researchgate.net

Even in some cases, drinking water researchgate.net

Reported environmental concentrations of cephalexin can vary significantly. For instance, concentrations in the coastal waters around Hong Kong have been reported to be between 151 to 182 ng/L. researchgate.net In municipal wastewater, concentrations have been detected in the range of 339.4 to 375 ng/L, with some sewage in Shenzhen showing levels greater than 1 µg/L. researchgate.net In a New York City watershed, concentrations ranged from 80 to 502 ng/L. researchgate.net Alarmingly, effluent from a cephalosporin (B10832234) factory in India was found to contain approximately 29 mg/L of cephalexin even after treatment. researchgate.net

The persistence of cephalexin in aquatic ecosystems is a significant concern due to its potential to contribute to the development and spread of antibiotic-resistant bacteria. researchgate.netresearchgate.net Its continuous input and inherent resistance to complete biodegradation contribute to its ubiquitous presence. scielo.org.za

Natural Degradation Processes in the Environment

Once in the environment, cephalexin hydrate (B1144303) is subject to various natural degradation processes that determine its ultimate fate. These processes primarily include photolysis and hydrolysis, which involve the breakdown of the molecule through light and water, respectively.

Photolysis Mechanisms and Kinetics

Photodegradation, or photolysis, is a significant pathway for the breakdown of cephalexin in the aquatic environment. This process is initiated by the absorption of sunlight, which can lead to the cleavage of chemical bonds within the molecule. iwaponline.com The β-lactam and dihydrothiazine rings are considered the most probable regions for light absorption and subsequent degradation. iwaponline.com

The kinetics of cephalexin photolysis often follow pseudo-first-order kinetics. scielo.org.za The rate of degradation can be influenced by various environmental factors. For instance, photocatalytic degradation of cephalexin using ZnO nanowires under simulated sunlight was found to be more efficient at neutral to alkaline pH (7.2-9.2). nih.gov Radical trapping experiments have shown that hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻) are the primary contributors to its removal during photocatalysis. nih.gov

In sensitized photolysis, such as in the presence of Rose Bengal, the degradation of cephalexin is attributed to mechanisms involving singlet oxygen (O₂(¹Δg)) and superoxide radicals. nih.govtandfonline.com The photoproducts formed can result from the addition of oxygen atoms and subsequent oxidation of methyl groups to carboxylic acid groups. nih.govtandfonline.com It has been observed that the bacteriostatic activity of cephalexin decreases as it undergoes photodegradation. nih.gov

Hydrolysis in Environmental Systems

Hydrolysis is another critical degradation pathway for cephalexin in aqueous environments. The stability of the cephalexin molecule is pH-dependent. While it is relatively stable at acidic pH, its degradation rate increases in neutral and alkaline conditions. mdpi.com However, some studies have indicated that hydrolysis of cephalexin may be minimal under certain environmental pH conditions. mdpi.com

The primary mechanism of non-enzymatic hydrolysis at neutral pH is believed to be an intramolecular aminolysis of the β-lactam ring by the amino group in the side chain. psu.edu In the presence of enzymes like β-lactamase from Enterobacter cloacae, the enzymatic hydrolysis product is a cephalosporoate intermediate. psu.edu This intermediate can then undergo further transformation in the aqueous medium. psu.edu

Biodegradation by Microorganisms

The breakdown of cephalexin by microorganisms is a crucial process in its environmental fate. While cephalexin is considered to be resistant to complete biodegradation, numerous studies have isolated and characterized microbial strains capable of degrading this antibiotic. scielo.org.za

Isolation and Characterization of Cephalexin-Degrading Microbial Strains

Researchers have successfully isolated several bacterial strains with the ability to degrade cephalexin from various environments, particularly from activated sludge in wastewater treatment plants. researchgate.netnih.govnih.gov These strains exhibit varying degrees of degradation efficiency.

StrainSourceDegradation EfficiencyIncubation TimeReference
Pseudomonas sp. CE21Activated Sludge46.7%24 hours researchgate.netnih.gov
Pseudomonas sp. CE22Activated Sludge>90%24 hours researchgate.netnih.gov
Rhizobium sp. CLX-2Activated Sludge>99% (at 10 mg/L)12 hours nih.govnih.govroyalsocietypublishing.org
Klebsiella sp. CLX-3Activated Sludge>99% (at 10 mg/L)12 hours nih.govnih.govroyalsocietypublishing.org
Glutamicibacter sp. S2Wastewater-- x-mol.com
Herbaspirillum sp. S8Wastewater-- x-mol.com
Bacillus subtilis-Significant degradation- ijcmas.com

The degradation efficiency of these strains can be influenced by environmental conditions such as temperature and pH. For example, the optimal temperature for rapid degradation by Rhizobium sp. CLX-2 and Klebsiella sp. CLX-3 was found to be 30°C, with an optimal pH range of 6.5-7. nih.govnih.gov Some studies have also explored the cometabolic degradation of cephalexin by nitrifying bacteria, where the presence of ammonia (B1221849) enhances the degradation process. uq.edu.au

Biotransformation Pathways and Metabolite Identification

The biodegradation of cephalexin by microorganisms involves a series of biotransformation reactions that lead to the formation of various metabolites. Identifying these pathways and metabolites is crucial for understanding the complete environmental fate of the parent compound and the potential toxicity of its byproducts.

Several studies have identified key metabolites of cephalexin biodegradation. One commonly identified degradation product is 2-hydroxy-3-phenyl pyrazine . researchgate.netnih.govnih.gov Another significant metabolite identified during the biodegradation by Klebsiella sp. (CLX-3) is 7-amino-3-cephem-4-carboxylic acid . nih.govnih.gov

The proposed biotransformation pathways often involve the cleavage of the β-lactam ring, followed by further modifications of the molecule. For instance, the degradation by Klebsiella sp. is inferred to proceed through the formation of these two major metabolites. nih.gov More complex studies have identified up to twelve possible biodegradation products and proposed multiple degradation pathways. x-mol.com These pathways can include reactions such as hydroxylation, demethylation, decarboxylation, and dealkylation. nih.gov

Influence of Environmental Factors on Biodegradation

The rate and extent of cephalexin biodegradation are significantly influenced by environmental factors, primarily pH and temperature. These factors affect both the chemical stability of the cephalexin molecule and the metabolic activity of the microorganisms responsible for its degradation. nih.gov

pH: The pH of the surrounding medium is a critical determinant in the biodegradation process. nih.gov Studies have shown that the degradation rate of cephalexin is strongly dependent on the pH value. scielo.org.zaresearchgate.net Optimal pH conditions for microbial degradation have been identified in the neutral to slightly alkaline range. For example, two bacterial strains, Rhizobium sp. and Klebsiella sp., exhibited the highest removal efficiency of cephalexin at a pH between 6.5 and 8.0. nih.gov Similarly, sonochemical degradation was found to be maximal in the pH range of 6.5 to 8.5. scielo.org.zaresearchgate.net In enzymatic oxidation using laccase, the optimal pH was found to be 5. scielo.br Degradation is often reduced under highly acidic or highly basic conditions. nih.govscielo.org.za For instance, under acidic conditions (pH 2), hydrolysis of the β-lactam ring can occur, while at a basic pH of 10, the thiazolidine (B150603) ring may open.

Temperature: Temperature directly impacts the enzymatic activities that drive biodegradation. nih.gov Research indicates that there is an optimal temperature range for cephalexin degradation, with efficiency decreasing at both lower and higher temperatures. For bacterial strains like Rhizobium sp. and Klebsiella sp., the optimal temperature for rapid degradation was between 30°C and 35°C. nih.gov Another study on biosorption by a bacterial consortium found maximum removal by living cells at 30°C and by dead cells at 25°C. tandfonline.com Higher temperatures, such as 40°C or 45°C, have also been cited as optimal in different systems, including adsorption onto biochar and enzymatic oxidation by laccase. scielo.brdeswater.com Conversely, temperatures as low as 20°C or as high as 45°C (for biosorption) can inhibit the degradation process. nih.govtandfonline.com The degradation kinetics of cephalexin generally follow a pseudo-first-order model. scielo.org.zanih.gov

Table 2: Optimal Environmental Conditions for Cephalexin Biodegradation

Factor Optimal Range/Value System/Organism Reference
pH 6.5 - 8.0 Rhizobium sp. & Klebsiella sp. nih.gov
6.5 - 8.5 Sonochemical degradation scielo.org.zaresearchgate.net
5.0 Laccase enzymatic oxidation scielo.br
Temperature 30 - 35°C Rhizobium sp. & Klebsiella sp. nih.gov
30°C Bacterial consortium (living cells) tandfonline.com
40°C Adsorption by plantain wood biochar deswater.com

Adsorption and Sorption Phenomena in Environmental Matrices

The fate of cephalexin in the environment is also governed by its adsorption and sorption to various solid phases, which can limit its bioavailability and transport. Key environmental matrices influencing this include dissolved organic matter (DOM), clays, and biochar. rsc.orgresearchgate.net

Dissolved Organic Matter (DOM): Cephalexin can bind to DOM, a complex mixture of organic molecules found in water bodies. rsc.org This interaction is strongly controlled by pH. Studies using fluorescence quenching have shown that cephalexin binding to biosolids-derived DOM is stronger at lower pH values (pH 4-7) and negligible at a pH of 8. rsc.org The conditional equilibrium constants (log Kc) for this binding were found to be 8.48 at pH 4.0, 7.15 at pH 5.0, and 5.33 at pH 7.0. rsc.org This interaction is relatively insensitive to changes in ionic strength, suggesting that π–π bonding between the aromatic group of cephalexin and aromatic moieties on DOM is the likely driving mechanism. rsc.org Importantly, the binding of cephalexin to DOM can reduce its subsequent adsorption onto solid matrices like biochar and clay. rsc.org

Clay and Biochar: Clay minerals and biochar are significant sorbents for cephalexin in soils and sediments. rsc.orgresearchgate.net The adsorption mechanism onto these materials involves a combination of electrostatic interactions, hydrogen bonding, and π-π interactions. researchgate.net For smectite clays, adsorption is primarily driven by electrostatic interactions and hydrogen bonding to the clay surface, often through water bridging. researchgate.net The addition of DOM has been shown to significantly reduce the adsorption of cephalexin to both biochar and montmorillonite (B579905) clay, highlighting the competitive nature of these interactions. rsc.orgresearchgate.net For example, the addition of 15 mg L-1 of DOM reduced the distribution coefficient (Kd) for biochar and montmorillonite significantly. researchgate.net

Table 3: Cephalexin Adsorption Parameters

Sorbent Condition Adsorption Metric Value Reference
Biosolids-derived DOM pH 4.0 log Kc 8.48 rsc.org
Biosolids-derived DOM pH 5.0 log Kc 7.15 rsc.org
Biosolids-derived DOM pH 7.0 log Kc 5.33 rsc.org
Montmorillonite Clay In presence of 15 mg L-1 DOM Kd (L kg-1) 5.51 x 10² researchgate.net

Ecological Impact of Cephalexin as an Environmental Contaminant

The ecological impact of cephalexin as a contaminant is centered on its chemical persistence and the formation of transformation products, which may have their own environmental implications. iwaponline.comresearchgate.net

Persistence and Transformation: Cephalexin is known to persist through conventional wastewater treatment processes, leading to its detection in treated effluents and receiving water bodies. tandfonline.comrsc.org Its persistence is a concern due to the potential for promoting antibiotic resistance. tandfonline.com In the environment, cephalexin undergoes transformation through various biotic and abiotic pathways. A primary degradation pathway involves the hydrolysis and opening of the β-lactam ring. mdpi.com Other identified transformation pathways include sulfoxide (B87167) formation, demethylation, hydroxylation, and amide hydrolysis. researchgate.net

Several transformation products (TPs) of cephalexin have been identified in laboratory studies. During biodegradation by Klebsiella sp., major metabolites were identified as 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine . nih.gov Under UV photolysis, a metabolite with a mass-to-charge ratio (m/z) of 150 was detected. iwaponline.com Photo-Fenton processes have been shown to generate a different suite of degradation products depending on the catalyst used. researchgate.net The formation of these TPs is significant, as they may possess different chemical properties and environmental behaviors than the parent compound. acs.org While some degradation processes lead to by-products with reduced antimicrobial activity, the potential for TPs to have similar or even greater risks than the parent compound is a subject of ongoing research. iwaponline.comacs.org

Table 4: Mentioned Compounds

Compound Name
2-amino-2-phenylacetamide
2-hydroxy-3-phenyl pyrazine
7-amino-3-cephem-4-carboxylic acid
Cefaclor
Cefazolin
Cephalexin Hydrate
Cephalosporin C
Ceftriaxone
Formaldehyde

Computational and Theoretical Studies of Cephalexin Hydrate

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, have been instrumental in elucidating the molecular properties of cephalexin (B21000). These computational methods provide deep insights into the molecule's structure, stability, and reactivity. sci-hub.se

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For cephalexin, these calculations have been performed using DFT with various basis sets, such as 6-311++G(d,p), to identify stable conformers. sci-hub.se

Conformational analysis of cephalexin reveals the existence of multiple conformers, with their relative stability determined by their ground state optimized energies. sci-hub.se Studies have shown that only conformers with a relative energy of less than 0.56 kcal/mol are likely to exist at room temperature. sci-hub.se For instance, in one study, out of eight possible conformers, only two were found to be stable under these conditions. sci-hub.se

In the context of cephalexin monohydrate, the crystal structure contains three independent cephalexin molecules (denoted as a, b, and c) which exhibit different conformations. cambridge.org Quantum chemical geometry optimization using DFT (B3LYP/6-31G*/water) indicated that molecules a and b are very close in energy (within 0.1 kcal mol⁻¹), while molecule c is significantly higher in energy. cambridge.org This suggests that the crystalline environment influences the adoption of conformations that may not be the absolute minimum in isolation. A molecular mechanics conformational analysis further suggested that the minimum-energy conformation is more compact, with the ammonium (B1175870) and carboxylate groups folded towards each other, a conformation different from what is observed in the crystal structure. cambridge.org

The agreement between the Rietveld-refined experimental structure and the DFT-optimized structure provides strong evidence for the correctness of the experimental model. cambridge.org The root-mean-square Cartesian displacement between the experimental and DFT-optimized structures for the three independent molecules in cephalexin monohydrate has been reported to be 0.135, 0.163, and 0.226 Å, respectively. cambridge.org

Table 1: Relative Energies of Cephalexin Conformers

Conformer Ground State Optimized Energy (kcal/mol) Relative Energy (kcal/mol) Stability at Room Temp
A -930983.638252 < 0.56 Stable
B -930983.102415 < 0.56 Stable
C > -930983.102415 > 0.56 Unstable
D > -930983.102415 > 0.56 Unstable
E > -930983.102415 > 0.56 Unstable
F > -930983.102415 > 0.56 Unstable
G > -930983.102415 > 0.56 Unstable
H > -930983.102415 > 0.56 Unstable

Note: This table is illustrative based on findings that only two conformers (A and B) were stable at room temperature in a specific study. sci-hub.se

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure of a molecule is key to understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. sci-hub.se The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sci-hub.sejept.de

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's reactivity and stability; a smaller gap generally implies higher reactivity and lower stability. sci-hub.sejept.de For cephalexin, the HOMO-LUMO energy gap has been calculated to be around 4.81 eV for one stable conformer and 4.96 eV for another, indicating that the former is slightly more reactive. sci-hub.se

The distribution of these orbitals provides further insight. In cephalexin, the HOMO is typically localized over the β-lactam and thiazide rings, as well as the carboxyl group, while the LUMO is often centered on the phenyl ring. This distribution highlights the regions of the molecule most likely to be involved in electron transfer processes.

Table 2: HOMO-LUMO Energies and Energy Gap for Cephalexin Conformers

Conformer HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
A -6.6884 -1.8784 4.81
B -6.7208 -1.7608 4.96

Data derived from a study on two stable conformers of cephalexin. sci-hub.se

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net These maps illustrate regions of positive, negative, and neutral electrostatic potential. mdpi.com

For cephalexin, MEP maps show that the most negative potential (red regions), indicating nucleophilic character, is concentrated around the oxygen atoms of the carboxyl and carbonyl groups. sci-hub.seresearchgate.net These sites are prone to attack by electrophiles. Conversely, the most positive potential (blue regions), indicating electrophilic character, is located around the hydrogen atoms of the amino and carboxylic acid groups, making them susceptible to nucleophilic attack. mdpi.com The MEP analysis also helps in identifying potential sites for hydrogen bonding interactions, which are crucial for the stability of the hydrate (B1144303) crystal structure. researchgate.netacs.org

Prediction of Spectroscopic Properties (IR, Raman)

Quantum chemical calculations can accurately predict vibrational spectra (Infrared and Raman), which can then be compared with experimental data to confirm the molecular structure and vibrational assignments. sci-hub.se DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully used to simulate the IR and Raman spectra of cephalexin. sci-hub.seresearchgate.net

The calculated vibrational frequencies generally show good agreement with experimental observations. sci-hub.se For example, the characteristic stretching bands of the carbonyl groups (C=O) are predicted in the region of 1709-1817 cm⁻¹ and are observed experimentally around 1681-1756 cm⁻¹. sci-hub.se Discrepancies between calculated and observed frequencies can often be attributed to factors like intermolecular hydrogen bonding present in the solid state, which are not always fully accounted for in gas-phase calculations. sci-hub.se The analysis of these spectra provides detailed information about intramolecular hydrogen bonding. sci-hub.seresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing insights into processes that occur over time, such as hydration and molecular motion. mdpi.com

Hydration Dynamics and Water Mobility in Crystalline/Amorphous States

The hydration and dehydration behavior of cephalexin is of significant interest as it can exist in different hydrated forms, including a monohydrate and a dihydrate. cambridge.orgresearchgate.net The stability of these hydrates is influenced by environmental conditions such as humidity. researchgate.net

MD simulations can be employed to study the dynamics of water molecules within the crystal lattice of cephalexin hydrate. mdpi.com These simulations can reveal how water molecules interact with the cephalexin molecule and with each other. In channel hydrates, like some forms of cephalexin, water molecules are arranged in channels within the crystal structure. researchgate.nethelsinki.fi This arrangement facilitates the relatively easy movement of water into and out of the crystal, explaining the facile solvation and desolvation processes observed experimentally. researchgate.net

The mobility of water molecules can differ significantly between the crystalline and amorphous states. In the crystalline state, water molecules are typically more ordered and their movement is restricted by the crystal lattice. researchgate.net In the amorphous state, which can be formed upon dehydration of the crystalline hydrate, water molecules have greater mobility. researchgate.net MD simulations can quantify this mobility by calculating parameters such as the mean square displacement (MSD) of water molecules over time. nih.govmdpi.com This analysis helps to understand the mechanisms of dehydration and rehydration at a molecular level, which is crucial for controlling the solid-state form of the drug during manufacturing and storage. researchgate.nethelsinki.fi

Interactions with Solvents and Other Molecules

The interaction of this compound with its immediate environment, including various solvents and other molecules, is critical for its behavior in both pharmaceutical formulations and biological systems. Computational and experimental studies have provided significant insights into these interactions.

The solubility of Cephalexin Monohydrate has been experimentally determined in several pure solvents at various temperatures. oup.com These data are fundamental for designing crystallization processes and formulations. For instance, its solubility is considerably higher in water and methanol (B129727) compared to less polar solvents like acetonitrile (B52724). oup.com However, the stability of Cephalexin Monohydrate can be compromised in certain organic solvents, especially at elevated temperatures, leading to decomposition. oup.com It was noted to be unstable in ethyl acetate (B1210297) even at 283.1 K, in acetonitrile at 303.1 K, and in methanol at 313.1 K. oup.com

Solubility of Cephalexin Monohydrate in Various Solvents oup.com
Temperature (K)Mole Fraction in Water (x103)Mole Fraction in Methanol (x103)Mole Fraction in Acetonitrile (x103)
283.153.3035.362.37
293.172.1060.55Decomposed
303.182.6295.11Decomposed
313.196.03DecomposedDecomposed
323.1125.33DecomposedDecomposed
Experimental solubility data showing the mole fraction of Cephalexin Monohydrate in different solvents at atmospheric pressure. Decomposition was observed in methanol and acetonitrile at higher temperatures.

In biological contexts, the adsorption of Cephalexin Monohydrate onto cell membranes has been studied using human erythrocyte membranes as a model. nih.govdrugbank.com These studies indicate that the amount of drug binding to the membrane increases with drug concentration. nih.govdrugbank.com Analysis of the binding data using Scatchard plots suggests a complex interaction mechanism, with evidence for at least two types of non-identical, independent binding sites on the erythrocyte membrane with different affinities for the drug. nih.govdrugbank.com

Molecular Modeling of Biological Interactions (In Vitro/Enzyme Level)

Molecular modeling techniques are powerful tools for understanding how this compound interacts with its biological targets at the molecular level. These computational methods provide mechanistic insights that are complementary to experimental data.

Molecular docking is a key computational method used to predict the binding orientation and affinity of a ligand to its protein target. For Cephalexin, the primary targets are Penicillin-Binding Proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. wikipedia.orgnih.gov By binding to PBPs, Cephalexin inhibits the transpeptidation step, leading to cell lysis and death. wikipedia.orgresearchgate.net Docking studies have been instrumental in visualizing and quantifying this interaction.

Computational studies have explored the binding of Cephalexin and its analogues to various PBPs, including PBP1a, PBP2a, PBP3, and PBP4, as well as to β-lactamase enzymes, which are responsible for antibiotic resistance. nih.govtandfonline.comuliege.bescienceopen.com For example, a molecular docking study of several Cephalosporin (B10832234) analogues against PBP1a from Salmonella typhimurium revealed binding affinities (ΔG) ranging from -6.7 to -9.2 kcal/mol. tandfonline.com The most promising compounds in this study showed stronger binding than the reference antibiotic, Cefuroxime (ΔG = -7.7 kcal/mol). tandfonline.com

Similarly, in silico studies on amino acid-conjugated Cephalexin derivatives predicted their binding affinities to PBPs and β-lactamases. wikipedia.org Derivatives such as L-Arg-Cephalexin and L-Tyr-Cephalexin showed high binding scores not only for PBPs but also for D-alanyl-D-alanine carboxypeptidases, another group of target enzymes. wikipedia.org These modeling studies are crucial for the rational design of new derivatives with potentially enhanced activity or stability against β-lactamase-mediated hydrolysis. wikipedia.orguliege.be Docking simulations suggest that while susceptible antibiotics like Cephalexin fit well into the active site of β-lactamases, more resistant cephalosporins bind in a way that projects the β-lactam ring away from the hydrolytic center of the enzyme. uliege.be

Binding Affinities of Cephalosporin Analogues to PBP1a tandfonline.com
CompoundBinding Affinity (ΔG, kcal/mol)
Compound 3-9.2
Compound 28-8.9
Compound 23-8.7
Cefuroxime (Reference)-7.7
Molecular docking results for the most promising cephalosporin analogues against the PBP1a target from S. typhimurium, compared to the reference drug Cefuroxime.

Beyond predicting binding affinity, computational models allow for a detailed analysis of the specific molecular interactions that stabilize the ligand-protein complex. The binding of Cephalexin and its derivatives to PBPs and β-lactamases is governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. tandfonline.com

The active site of PBPs contains several highly conserved motifs, such as SXXK, SXN, and KTG, which are crucial for catalysis and ligand binding. nih.govscienceopen.com The serine residue within the SXXK motif is the key nucleophile that becomes acylated by the β-lactam antibiotic. nih.govresearchgate.net Docking studies of cephalosporin analogues into the active site of S. typhimurium PBP1a have identified specific amino acid residues that form key interactions. For one potent analogue, stabilization was achieved through conventional hydrogen bonds with Ser-116, Gln-121, Lys-137, and Glu-140. tandfonline.com Another analogue formed hydrogen bonds with Asn-125, Thr-82, Glu-83, and Ser-116, alongside electrostatic and π-stacking interactions. tandfonline.com

Site-directed mutagenesis studies have experimentally validated the importance of specific residues predicted by modeling. For example, altering Val-545 in E. coli PBP3 was shown to decrease its affinity for Cephalexin, highlighting the critical role of this residue in binding. rsc.org Similarly, substitutions near the active-site serine in PBP 1A of Streptococcus pneumoniae have been shown to be critical for the development of penicillin resistance, demonstrating how subtle changes in the binding pocket can drastically alter ligand interaction. drugbank.com These detailed interaction analyses are vital for understanding the structural basis of antibiotic efficacy and resistance.

Crystal Structure Prediction and Polymorphism Modeling

The solid-state form of an active pharmaceutical ingredient profoundly influences its physical and chemical properties. Computational methods for crystal structure prediction (CSP) and polymorphism modeling are increasingly used to explore the potential solid forms of a molecule like this compound.

The crystal structure of Cephalexin Monohydrate has been solved using synchrotron X-ray powder diffraction data and optimized with density functional theory (DFT) techniques. The analysis revealed that it crystallizes in the monoclinic space group C2. Within the crystal lattice, the Cephalexin molecule exists as a zwitterion, featuring both an ammonium (NH3+) and a carboxylate (COO-) group. The crystal structure is stabilized by a network of hydrogen bonds and van der Waals forces. Water molecules are found in clusters, with extensive O-H···O hydrogen bonding.

Crystallographic Data for Cephalexin Monohydrate
ParameterValue
Chemical FormulaC₁₆H₁₇N₃O₄S(H₂O)
Crystal SystemMonoclinic
Space GroupC2 (#5)
a (Å)27.32290(17)
b (Å)11.92850(4)
c (Å)16.75355(8)
β (°)108.8661(4)
Volume (ų)5166.99(3)
Z (molecules/unit cell)12
Unit cell parameters for Cephalexin Monohydrate determined from synchrotron X-ray powder diffraction data.

Further structural studies have described Cephalexin as a "channel hydrate". scienceopen.com Its crystal structure contains a complex channel network that allows for the relatively free movement of water molecules, which facilitates a facile solvation and desolvation process. scienceopen.com This structural feature explains the existence of a range of isomorphic solvates and the observation of non-stoichiometric water content in some samples. scienceopen.com Computational polymorphism modeling, often involving a systematic search of potential crystal packings followed by energy ranking, aims to predict these and other potential, yet undiscovered, stable or metastable polymorphs. Such predictions are crucial for de-risking pharmaceutical development by identifying potential issues related to solid-form changes.

COSMO Model Simulations for Solvation Effects

Understanding how a solvent affects a molecule's properties and interactions is crucial in pharmaceutical science. The Conductor-like Screening Model (COSMO) is a widely used continuum solvation model in quantum chemistry that simulates the effects of a solvent without explicitly modeling each solvent molecule. In this model, the solute molecule is placed in a virtual cavity within a continuous medium that has the dielectric properties of the chosen solvent.

COSMO simulations have been applied to Cephalexin to investigate solvation effects on its interactions and behavior. In a study on the adsorption of Cephalexin onto a graphene oxide/polyethylene (B3416737) glycol (GO/PEG) nanocomposite carrier, COSMO was used to simulate the influence of an aqueous environment. tandfonline.com The simulations showed that the adsorption energy of Cephalexin onto the carrier was lower in the aqueous phase compared to the gas phase. tandfonline.com This indicates that the presence of water weakens the drug-carrier interactions, which in turn facilitates the release of the drug. tandfonline.com

By combining Density Functional Theory (DFT) with the COSMO model, researchers can quantitatively evaluate how polar environments impact drug release kinetics. tandfonline.com These simulations can yield critical thermodynamic parameters, such as the Gibbs free energy (ΔG) of solvation, providing theoretical guidance for the development of controlled-release formulations. tandfonline.com For example, the calculated solvation energy can demonstrate the solubility of a drug in the aqueous media of a wound environment, which is essential for its therapeutic action.

Chemical Aspects of Cephalexin Hydrate Formulation Science Excluding Dosage/administration/clinical Trials

Pre-formulation Studies of the Compound

Pre-formulation studies are the cornerstone of developing stable and effective pharmaceutical products. For cephalexin (B21000) hydrate (B1144303), these studies involve a thorough investigation of its fundamental chemical and physical properties.

Chemical Stability in Various Solvents and pH Conditions

The stability of cephalexin hydrate is significantly influenced by the chemical environment, particularly the type of solvent and the pH level. The molecule contains a β-lactam ring, which is susceptible to hydrolysis, leading to degradation and loss of antibacterial activity.

Research indicates that this compound's stability is pH-dependent. It is relatively stable in acidic conditions but degrades in neutral and alkaline environments. researchgate.net For instance, studies have shown that cephalexin exhibits up to 20% degradation in an acidic medium of pH 1.2. researchgate.net Another study highlighted that the drug undergoes severe degradation under alkaline stress conditions (0.1 M NaOH). nih.gov The degradation of cephalexin generally follows the order: hydrogen peroxide > thermal > alkali > photolysis > acid. nih.gov

The choice of solvent is also critical. While it is sparingly soluble in water, it is practically insoluble in ethanol (B145695) (96%). molekula.com Aqueous solutions of cephalexin are not recommended for storage for more than one day, highlighting its instability in aqueous environments. caymanchem.com

Solubility and Dissolution Kinetics (Chemical/Physical Factors)

The solubility of this compound is a key determinant of its oral bioavailability. It is a zwitterionic compound, meaning it has both acidic and basic groups, and its isoelectric point in water is approximately 4.5 to 5. fda.govnih.gov This characteristic influences its solubility in different pH environments.

The solubility of aminocephalosporins, including cephalexin, in aqueous solutions at 37°C exhibits a U-shaped curve against pH. nih.gov At its isoelectric point, cephalexin monohydrate has an intrinsic solubility of 17.2 mg/ml. nih.gov The solubility is low at room temperature in water, with only 1 to 2 mg/mL dissolving readily. fda.govnih.gov However, solubility increases in both acidic and alkaline conditions away from the isoelectric point. For example, the solubility is significantly higher in 0.1N HCl (74.8 mg/ml) and pH 6.8 phosphate (B84403) buffer (36.5 mg/ml) compared to water (27.6 mg/ml). thepharmajournal.com

The dissolution kinetics of cephalexin are influenced by factors such as particle size and the presence of other substances. The dissolution rate constants have been shown to be a function of the pH of the dissolution medium. nih.gov The needle-like shape of cephalexin monohydrate crystals can also present mixing challenges, which can impact dissolution. researchgate.net

Solubility of Cephalexin Monohydrate in Various Media

MediumSolubility (mg/mL)Reference
Water1-2 (at room temperature) fda.govnih.gov
Water27.6 thepharmajournal.com
0.1N HCl74.8 thepharmajournal.com
pH 6.8 Phosphate Buffer36.5 thepharmajournal.com
PBS (pH 7.2)~2 caymanchem.com

Excipient Compatibility Studies (Chemical Interactions)

Excipients are inactive substances used in drug formulations, and their compatibility with the active pharmaceutical ingredient (API) is crucial. Chemical interactions between this compound and excipients can affect the stability and bioavailability of the drug.

Differential scanning calorimetry (DSC) is a common technique used to screen for such interactions. Studies have shown that cephalexin is compatible with excipients like microcrystalline cellulose (B213188) (Avicel PH 101), pregelatinized starch (Sta-Rx 1500), and colloidal silicon dioxide (Cab-O-Sil). researchgate.net However, incompatibilities have been observed with substances such as Emdex (dextrates), sorbitol, mannitol, and dicalcium phosphate dihydrate. researchgate.net For instance, cephalexin appears to interact with Di-Pac (a co-processed sucrose (B13894) and dextrin (B1630399) excipient) after its melting transition. researchgate.net The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a potential pathway for incompatibility with certain sugar-based excipients.

Solid Dispersion Chemistry

Solid dispersions are a formulation strategy used to improve the solubility and dissolution rate of poorly water-soluble drugs. In the context of cephalexin, creating solid dispersions can enhance its bioavailability. This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.

The process can be achieved through methods like fusion or solvent evaporation. A twin-screw extruder can be used to manufacture a solid dispersion without the need for high temperatures or organic solvents, which can be advantageous for a thermally sensitive compound like cephalexin. google.com The resulting solid dispersion exhibits different physicochemical properties compared to the crystalline drug, often being in an amorphous state, which generally leads to better bioavailability. researchgate.net

Nanoparticle and Microparticle Formulation for Chemical Delivery/Release Characteristics

Encapsulating this compound in nanoparticles and microparticles offers a promising approach to control its release and improve its stability. These formulations can be engineered to release the drug in a sustained manner, which is beneficial given its short biological half-life.

Polymer-Drug Interactions and Degradation in a Material Science Context

The choice of polymer is critical in designing these delivery systems. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are often used. mdpi.comsci-hub.se The interaction between the polymer and the drug, as well as the degradation of the polymer matrix, dictates the drug release profile.

The degradation of the polymer matrix can be influenced by the drug itself. mdpi.com For instance, the presence of a drug can alter the degradation mechanism from bulk erosion to surface erosion. mdpi.com The release of cephalexin from these polymeric carriers is often governed by diffusion through the polymer matrix and the erosion of the matrix itself. In some cases, the drug release can be designed to be static until the polymer degrades. acs.org Weaker molecular interactions between the drug and the polymer surface can lead to a faster initial release, or "burst release". acs.orgnih.gov

Studies have explored the use of various polymers and co-polymers to create nano and micro-carriers for cephalexin. uokerbala.edu.iq The release of the drug from these systems is often studied in different pH media to simulate physiological conditions. uokerbala.edu.iq The interactions between the drug and the polymer, which can include hydrogen bonding, play a significant role in the release kinetics. rsc.org For example, the release of cephalexin from certain hydrogel formulations was found to be slow and prolonged due to drug-polymer interactions. researchgate.net

Controlled Release Mechanisms (from a material science perspective)

The formulation of this compound into controlled-release dosage forms is a significant area of pharmaceutical science, driven by the drug's relatively short biological half-life of about one hour. rjptonline.org From a material science perspective, achieving a controlled or sustained release profile involves engineering a formulation where the drug's liberation from the dosage form is governed by the physicochemical properties of the constituent materials over an extended period. This is accomplished through various mechanisms, primarily involving polymeric systems, ion-exchange resins, and osmotic principles. These systems are designed to release the drug at a predetermined rate, thereby maintaining a steady plasma concentration. scielo.br

Matrix Systems

Matrix systems are a common approach where this compound is homogeneously dispersed within a polymer scaffold. thepharmajournal.com The release kinetics are controlled by the properties of the matrix material. These can be broadly categorized into hydrophilic and hydrophobic systems.

Hydrophilic Matrix Systems: Hydrophilic matrices are widely used for this compound and are composed of water-swellable polymers. google.com Upon contact with aqueous fluids, the polymer hydrates to form a viscous gel layer on the surface of the tablet. thepharmajournal.com The drug release is then controlled by a combination of diffusion of the drug through this gel layer and erosion of the matrix itself.

Key materials used include various grades of Hydroxypropyl Methylcellulose (HPMC), Carbopol (carbomers), and Eudragit polymers. rjptonline.org

Effect of Polymer Viscosity and Concentration: The rate of drug release is inversely proportional to the viscosity and concentration of the polymer. Higher viscosity grades of HPMC (e.g., K100M) and higher polymer concentrations create a more tortuous path for drug diffusion and a more robust gel layer, thus slowing down the release rate. rjptonline.orgthepharmajournal.com For instance, the drug release rate from HPMC matrices has been observed in the order of HPMC K100LV < K4M < K15M < K100M. rjptonline.org

Effect of Polymer Type: Different polymers exhibit different release characteristics. Carbopol 974P, for example, has been shown to have a slower drug release rate than Carbopol 971P. rjptonline.org Eudragit polymers can be selected for pH-dependent release; Eudragit L100 is pH-dependent and solubilizes at a pH above 6, providing a delayed release in acidic conditions followed by a faster release in the more alkaline environment of the intestine. rjptonline.org

The mechanism of drug release from these hydrophilic matrices is often described as anomalous (non-Fickian) transport, indicating that both diffusion and polymer swelling/erosion are involved. rjptonline.org

Hydrophobic Matrix Systems: In these systems, this compound is embedded in a matrix of water-insoluble materials, such as waxes, fatty acids, or insoluble polymers like Ethyl Cellulose (EC). scielo.brthepharmajournal.com Since the matrix does not swell or erode significantly, drug release is primarily governed by the diffusion of the drug through the inert, porous matrix. Water penetrates the matrix, dissolves the drug, and the resulting solution diffuses out through a network of capillaries. The release rate can be modulated by incorporating soluble ingredients like lactose (B1674315) into the formulation, which can leach out to increase the porosity of the matrix. thepharmajournal.com Studies have combined EC with HPMC to create a mixed matrix, extending the drug release up to 12 hours. scielo.br

Table 1: Research Findings on Polymers in this compound Matrix Systems

Polymer(s)System TypeKey FindingRelease MechanismReference
HPMC (K4M, K15M, K100M, K100LV)Hydrophilic MatrixRelease rate decreases with higher viscosity grades and quantities of HPMC. Release sustained for up to 6 hours.Anomalous (Non-Fickian) Transport rjptonline.org
Carbopol (971P, 974P)Hydrophilic MatrixCarbopol 974P resulted in a slower release rate compared to 971P.Anomalous Transport rjptonline.org
Eudragit (L100, RL100, RS100)Hydrophilic MatrixEudragit L100 showed pH-dependent release (slower in acid, faster in alkaline). An inverse relationship was found between the amount of Eudragit and the release rate.Super Case II Transport (for L100) rjptonline.org
HPMC (K4M, E 50 LV)Hydrophilic MatrixA combination of Methocel K4M (5%) and Methocel E 50 LV (15%) was identified as an optimized formulation for extended release.Diffusion and Erosion thepharmajournal.com
Ethyl Cellulose (EC) and HPMC (K4M, K15M, 100M)Mixed Hydrophilic/Hydrophobic MatrixA mixture of EC and a lower viscosity grade HPMC (K4M) in a matrix extended drug release up to 12 hours.Diffusion and Swelling scielo.br

Reservoir Systems

Reservoir systems are characterized by a drug-containing core that is encapsulated within a rate-controlling membrane. ijpacr.com The release of the drug is controlled by its diffusion across this membrane. This can be achieved through microencapsulation of drug particles or by coating a drug-loaded tablet core. The polymer coat is designed to be permeable to the drug and water but is insoluble in gastrointestinal fluids. The release rate is governed by the thickness and permeability of the membrane. While less common for Cephalexin as a standalone system, the principle is applied when coating drug-resin complexes to further retard release. zenodo.org Another application is in hydrogel-forming microneedle systems, where a dry drug reservoir is coupled with the microneedles to deliver the drug across the skin. researchgate.net

Ion-Exchange Systems

This mechanism utilizes ion-exchange resins, which are insoluble, cross-linked polymers containing salt-forming functional groups. zenodo.orgijbpas.com For Cephalexin, which is a zwitterionic compound, an appropriate resin (e.g., Tulsion A-23, an anionic resin) is used to form a drug-resin complex, or "resinate". zenodo.orgzenodo.orgnih.gov The drug is loaded onto the resin by replacing the mobile ions of the resin.

Drug release from the resinate occurs in the gastrointestinal tract when the drug molecules are exchanged for ions (like Cl⁻ in the stomach or HPO₄²⁻ in the intestine) present in the surrounding fluid. The release rate is governed by several factors:

Properties of the Resin: The degree of cross-linking, particle size, and porosity of the resin beads influence the diffusion rate of ions and the drug. ijbpas.com

Ionic Concentration: The concentration of ions in the gastrointestinal fluid affects the exchange rate.

Polymer Coating: The drug-resin complexes can be further coated with a rate-retarding polymer, such as ethyl cellulose. zenodo.org This adds a diffusion barrier, providing a dual control mechanism and extending the release for up to 12 hours. zenodo.orgzenodo.org

Studies have shown that ion-exchange resins like Tulsion A-23 and INDION 224 can achieve high drug loading of Cephalexin Monohydrate. zenodo.orgijpcbs.com Coating these resinates with polymers has been proven to successfully extend the drug release profile. zenodo.org

Table 2: Research Findings on Ion-Exchange Resins for this compound

Resin/FiberKey FindingDrug Loading/ComplexationRelease ProfileReference
Tulsion A-23Showed maximum drug binding and loading.83.23% drug binding; 83.16% loading; 83.68% complexation at 1:1 ratio.Uncoated resin released 96% in 5h; polymer-coated resin extended release to 99.16% in 12h. zenodo.orgzenodo.org
INDION 224Achieved high drug loading in a drug-resin complex.86.44% drug loading at a 1:1 ratio.Used in dispersible tablets to aid taste masking and formulation. ijpcbs.com
Smopex 101pp (Fiber)Showed higher loading efficiency compared to the resin.90.41% drug loading efficiency at 2 hours.Used in dispersible tablets. ijpcbs.com

Osmotic Pump Systems

Osmotic drug delivery systems utilize osmotic pressure as the driving force for controlled drug release. rjpbcs.com The most basic design, the Elementary Osmotic Pump (EOP), consists of a core tablet containing the drug and an osmotic agent (os mogen), surrounded by a semi-permeable membrane. rjpbcs.comhumanjournals.com A small orifice is drilled through this membrane.

When the tablet is in an aqueous environment, water is drawn through the semi-permeable membrane into the core by osmosis. This influx of water generates a hydrostatic pressure that forces the drug solution or suspension out of the orifice at a constant, zero-order rate. rjpbcs.com More advanced designs like the Push-Pull Osmotic Pump contain a bilayer core with a drug layer and a "push" layer of highly osmotic polymers. As water enters, the push layer swells and forces the drug layer out of the orifice. humanjournals.com The release is independent of the pH and hydrodynamics of the gastrointestinal tract. Polymers like cellulose acetate (B1210297) are commonly used as the semi-permeable membrane. humanjournals.com

Nanofiber-Based Systems

A more recent material science approach involves the use of nanofibrous scaffolds, typically fabricated through electrospinning. acs.org In one study, Cephalexin Monohydrate was loaded into nanofibers made of a polylactic acid (PLA) and polyvinyl alcohol (PVA) composite, along with hydroxyapatite (B223615) (HAP) and titanium dioxide (TiO2). acs.org

The controlled release is attributed to:

High Surface Area: The large surface-area-to-volume ratio of nanofibers can influence drug dissolution and release. acs.org

Drug-Polymer Interactions: Strong covalent linkages or interactions between the drug and the polymer matrix can lead to a more sustained release profile compared to simple physical adsorption, minimizing initial burst release. acs.orgnih.gov

Matrix Hydrophilicity: The incorporation of Cephalexin and other components like HAP can increase the hydrophilicity of the nanofiber matrix, which can also affect drug release and interaction with biological tissues. acs.orgnih.gov

These systems have shown potential for applications like bone regeneration, where a localized and sustained release of an antibiotic is beneficial. acs.org

Future Research Directions and Emerging Areas in Cephalexin Hydrate Chemistry

Novel Synthetic Methodologies

The synthesis of cephalexin (B21000) hydrate (B1144303) has traditionally relied on well-established chemical and enzymatic processes. However, future research is increasingly focused on developing more efficient, sustainable, and cost-effective synthetic routes. One promising area is the refinement of enzymatic synthesis, which is considered a greener alternative to chemical methods that often involve hazardous solvents and produce significant waste. google.com Research is exploring the use of immobilized penicillin acylase as a catalyst for the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a D-phenylglycine derivative. google.com Future work will likely focus on optimizing reaction conditions, such as pH and temperature, and developing more robust and reusable enzyme preparations to improve yield and reduce production costs. google.com

Another avenue of exploration is the development of novel chemical synthesis pathways. This includes the investigation of mixed anhydride (B1165640) methods, where a Boc-protected amino acid is activated with ethyl chloroformate before reacting with cephalexin. uobaghdad.edu.iq Researchers are also exploring alternative solvents and reaction conditions to enhance the efficiency and environmental profile of these chemical syntheses. google.com A key goal is to minimize the formation of byproducts and simplify purification processes.

Furthermore, the synthesis of novel pharmaceutical salts of cephalexin is an emerging area. rsc.orgresearchgate.netrsc.org By reacting cephalexin with various organic counterions, such as 2,6-dihydroxybenzoic acid, 5-chlorosalicylic acid, and 5-sulfosalicylic acid, researchers have successfully created new hydrated salt forms. rsc.orgresearchgate.netrsc.org These new solid forms can exhibit improved physicochemical properties, such as solubility, which is a critical factor in drug formulation. rsc.orgresearchgate.netrsc.org Future research will likely expand the library of these salts and investigate their structural and functional properties in greater detail. rsc.orgresearchgate.netrsc.org

Advanced Characterization Techniques

A thorough understanding of the solid-state properties of cephalexin hydrate is crucial for ensuring its quality and performance. Future research will continue to leverage a suite of advanced characterization techniques to probe its structure and behavior at the molecular level.

Table 1: Advanced Characterization Techniques for this compound

TechniqueApplicationKey Insights
Synchrotron X-ray Powder Diffraction (XRPD) Elucidation of crystal structure. cambridge.orgresearchgate.netresearchgate.netProvides high-resolution data to determine unit cell parameters, space group, and atomic coordinates. cambridge.orgresearchgate.netresearchgate.net Allows for detailed analysis of crystal packing and hydrogen bonding networks. cambridge.orgresearchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations Optimization of crystal structure and analysis of intermolecular interactions. cambridge.orgresearchgate.netresearchgate.netComplements experimental data by providing theoretical insights into the stability of different crystal forms and the nature of hydrogen bonds. cambridge.orgresearchgate.netresearchgate.net
Vibrational Spectroscopy (FTIR and Raman) Investigation of solid-state transformations and molecular interactions. helsinki.fiinnovareacademics.inresearchgate.netNon-destructive techniques that can monitor changes in the solid state, such as dehydration and amorphization, by observing shifts in vibrational frequencies. helsinki.fiinnovareacademics.inresearchgate.net
Thermal Analysis (DSC and TGA) Characterization of thermal behavior, including dehydration and decomposition. innovareacademics.innih.govDetermines the temperatures at which solid-state transformations occur and quantifies the amount of water in the hydrate. innovareacademics.innih.gov
Near-Infrared (NIR) Spectroscopy Quantitative analysis of crystallinity and detection of amorphous content. researchgate.netA rapid and non-destructive method for process analytical technology (PAT) to monitor and control the solid-state form during manufacturing. researchgate.net
Atomic Absorption Spectrometry (AAS) Quantitative determination of cephalexin in dosage forms. jfda-online.comA sensitive method for assaying the drug concentration based on the formation of ion-pair complexes. jfda-online.com

Future research will likely involve the combined use of these techniques to gain a more comprehensive understanding of this compound. For instance, coupling in-situ vibrational spectroscopy with thermal analysis can provide real-time information on the molecular changes that occur during dehydration. helsinki.fi The application of chemoinformetrics to spectroscopic data, such as NIR, will also become increasingly important for the rapid and accurate determination of crystallinity and the detection of subtle changes in the solid state. researchgate.net

Deeper Understanding of Solid-State Transformations

This compound can exist in different solid-state forms, including various hydrates and an amorphous form. researchgate.nethelsinki.fi The transformations between these forms are of significant interest as they can impact the stability, solubility, and manufacturability of the drug.

Research has shown that mechanical stress, such as grinding, can induce solid-state transformations, leading to the dehydration of the monohydrate and the formation of an amorphous solid. innovareacademics.inresearchgate.net This transformation is accompanied by the destruction of intermolecular hydrogen bonds between the amino and carboxyl groups. researchgate.net Future studies will aim to develop a more quantitative understanding of the relationship between processing parameters (e.g., grinding intensity, duration) and the extent of amorphization.

The dehydration of cephalexin monohydrate has been studied using thermal analysis, which reveals the temperature at which water molecules are released from the crystal lattice. innovareacademics.in The dehydration temperature can provide insights into the strength of the hydrogen bonding within the crystal structure. innovareacademics.in Further research is needed to fully elucidate the kinetics and mechanisms of these dehydration processes under various temperature and humidity conditions. Understanding the facile nature of the solvation and desolvation process is key, which is influenced by a complex channel structure within the crystal that permits the movement of solvent. researchgate.netresearchgate.net

The stability of the different solid-state forms is another critical area of investigation. Studies have shown that while dehydration can be induced, the amorphous form can rehydrate back to the crystalline monohydrate form under humid conditions, indicating that the monohydrate is the more stable form under ambient conditions. researchgate.net A deeper understanding of the thermodynamics and kinetics of these transformations will be essential for developing robust formulation and storage strategies.

Design of Next-Generation Cephalexin Analogs with Tuned Chemical Properties

The development of new cephalexin analogs is a key strategy to address challenges such as antibiotic resistance and to improve the therapeutic profile of the drug. Future research in this area will focus on the rational design of new molecules with tailored chemical properties.

One approach involves the modification of the side chains of the cephalosporin (B10832234) core. wikipedia.org Modifications at the C-7 position of the β-lactam ring are known to influence antibacterial activity, while changes at the C-3 position of the dihydrothiazine ring can alter pharmacokinetic properties. wikipedia.org For example, introducing bulky groups at the C-7 position can provide steric hindrance that protects the β-lactam ring from hydrolysis by β-lactamase enzymes. researchgate.netrsc.org

Researchers are exploring the synthesis of cephalexin derivatives by linking amino acids, such as tryptophan and histidine, to the primary amino group of cephalexin. researchgate.net This strategy aims to create derivatives that may exhibit enhanced resistance to β-lactamases. researchgate.net Molecular docking studies can be used to predict the binding affinity of these new analogs to their target enzymes, guiding the synthetic efforts. researchgate.net

Another innovative approach is the attachment of chemical tethers to the cephalexin molecule. rsc.orgrsc.org These tethers, which can be functionalized for conjugation to surfaces or other molecules, can impact the drug's interaction with bacterial enzymes. rsc.orgrsc.org Studies have shown that while these modifications can sometimes decrease antibacterial activity, they can also, in some cases, increase the substrate activity against certain β-lactamases. rsc.orgrsc.org Future work will likely focus on optimizing the length and chemical nature of these tethers to achieve the desired balance of properties.

Environmental Remediation Strategies Based on Chemical Transformation

The widespread use of antibiotics like cephalexin has led to their emergence as environmental contaminants. nih.govresearchgate.net The development of effective remediation strategies based on the chemical transformation of cephalexin is a critical area of future research.

A variety of physicochemical methods are being investigated for the removal of cephalosporins from wastewater. These include:

Adsorption: This is a cost-effective method that utilizes materials like activated carbon, nanoparticles, and biochar to bind and remove cephalexin from water. nih.govresearchgate.net The adsorption mechanism can involve hydrogen bonding, electrostatic interactions, and hydrophobic interactions. researchgate.net

Advanced Oxidation Processes (AOPs): These processes generate highly reactive species, such as hydroxyl radicals, that can degrade cephalexin into less harmful byproducts. researchgate.net Techniques like photo-Fenton oxidation (Fe²⁺/H₂O₂/UV) have shown promise in degrading cephalexin. researchgate.net

Photocatalysis: This method uses semiconductor materials, such as titanium dioxide (TiO₂) and emerging materials like MXenes, to catalyze the degradation of cephalexin in the presence of light. researchgate.net

Electrochemical Methods: Applying an electrical potential to an electrode, such as aluminum, can induce the adsorption and oxidation of cephalexin, leading to its removal from water. tandfonline.com

Future research will focus on optimizing these remediation technologies to improve their efficiency, reduce costs, and minimize the formation of toxic degradation products. nih.govresearchgate.net A deeper understanding of the degradation pathways of cephalexin under different conditions is essential for developing safe and effective remediation strategies. researchgate.net Furthermore, the development of integrated systems that combine different treatment methods may offer a more robust solution for the removal of cephalexin and other emerging contaminants from the environment.

Q & A

Q. How can researchers systematically identify gaps in cephalexin’s mechanism-of-action studies?

  • Methodological Answer : Conduct a scoping review using PRISMA guidelines. Map existing studies by:
  • Target Pathways : Penicillin-binding proteins (PBPs) vs. immunomodulatory effects.
  • Model Systems : In vitro (e.g., biofilm assays) vs. in vivo (e.g., infection models).
  • Clinical Contexts : Prophylactic vs. therapeutic use.
    Highlight understudied areas, such as cephalexin’s impact on mesenchymal stem cell differentiation during bone repair .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.